pd 174265
Description
Properties
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUZEMRHDROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD 174265
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanism of action of PD 174265, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
Introduction: Overview of this compound
This compound is a synthetic, cell-permeable small molecule belonging to the quinazoline class of compounds.[1] It has been identified as a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase.[2][3] Its mechanism of action centers on the competitive inhibition of ATP binding to the EGFR kinase domain, which is a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4] The reversible nature of its binding makes it a valuable tool for comparative studies with irreversible EGFR inhibitors.[5][6] Given its high potency, this compound serves as a crucial research compound for investigating the physiological and pathological roles of EGFR signaling.
Core Mechanism of Action
The primary molecular target of this compound is the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][5]
2.1 ATP-Competitive Inhibition: EGFR activation, initiated by ligand binding (e.g., EGF, heregulin), triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[7] This phosphorylation is an ATP-dependent process. This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding within the catalytic pocket of the EGFR kinase domain.[4] By occupying the ATP-binding site, this compound prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.
2.2 Reversibility: The interaction between this compound and the EGFR kinase domain is reversible.[5][6] This means the inhibitor can associate and dissociate from its target. This characteristic contrasts with irreversible inhibitors which form a covalent bond with the receptor, leading to permanent inactivation.
2.3 Downstream Signaling Effects: By inhibiting EGFR autophosphorylation, this compound effectively blocks the recruitment and activation of downstream signaling proteins. This leads to the attenuation of major pathways critical for cell growth and survival, including:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[7][8]
-
The PI3K/Akt/mTOR Pathway: A crucial pathway for promoting cell survival, growth, and proliferation.[5][7]
-
The JAK/STAT Pathway: Involved in cell proliferation and immune responses.[5][8]
The diagram below illustrates the point of intervention for this compound within the EGFR signaling cascade.
Quantitative Inhibition Data
This compound is a highly potent inhibitor of EGFR, with its efficacy quantified across various assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and dissociation constants (Kd).
| Target/Assay | Parameter | Value | Reference(s) |
| EGFR Tyrosine Kinase Activity (in vitro) | IC₅₀ | 0.45 nM (450 pM) | [2][4][5][9] |
| Wild-Type EGFR (HTRF Assay) | pIC₅₀ | 10.0 | [10] |
| EGF-Induced Tyrosine Phosphorylation (in cells) | IC₅₀ | 39 nM | [5] |
| Heregulin-Induced Tyrosine Phosphorylation (in cells) | IC₅₀ | 220 nM | [5] |
| EGFR L858R Mutant (HTRF Assay) | pIC₅₀ | 9.4 | [10] |
| EGFR L858R/T790M Mutant (HTRF Assay) | pIC₅₀ | 6.0 | [10] |
| c-Src Kinase Activity | pKd | 4.35 (Kd = 45,000 nM) | [10] |
HTRF: Homogeneous Time-Resolved Fluorescence
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard biochemical and cell-based assays. Below are representative protocols for key experiments.
In Vitro EGFR Kinase Assay (for IC₅₀ Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.
-
Reagents & Materials: Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP (with γ-³²P-ATP tracer), this compound serial dilutions, kinase reaction buffer, 96-well plates, phosphocellulose paper, scintillation counter.
-
Assay Setup: Add kinase reaction buffer, EGFR enzyme, and varying concentrations of this compound (or DMSO as a vehicle control) to wells of a 96-well plate. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate peptide and ATP mixture. Incubate for 20-30 minutes at 30°C.
-
Termination & Measurement: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Data Analysis: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Western Blotting for Cellular Phospho-EGFR Inhibition
This method assesses the effect of this compound on EGFR autophosphorylation within a cellular context.
-
Cell Culture & Treatment: Plate cells known to express EGFR (e.g., A431) and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Treat cells with a range of this compound concentrations for 1-2 hours. Include a vehicle-only (DMSO) control.
-
Ligand Stimulation: Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping & Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total EGFR.[11]
-
Analysis: Quantify band intensities using densitometry. Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
The following diagram outlines the typical workflow for a Western Blot experiment designed to test an EGFR inhibitor.
Conclusion
This compound is a well-characterized, potent, and reversible ATP-competitive inhibitor of the EGFR tyrosine kinase. Its high affinity for the EGFR kinase domain (IC₅₀ = 0.45 nM) translates into effective blockade of ligand-induced autophosphorylation in cellular contexts and subsequent inhibition of critical downstream pro-survival and proliferative signaling pathways. The quantitative data and experimental frameworks presented herein underscore its utility as a specific chemical probe for dissecting EGFR-mediated cellular processes and as a reference compound in the development of novel kinase inhibitors.
References
- 1. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | EGFR | TargetMol [targetmol.com]
- 3. This compound, EGFR tyrosine kinase inhibitor (ab145146) | Abcam [abcam.co.jp]
- 4. This compound A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Biochemicals - CAT N°: 17649 [bertin-bioreagent.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to PD 174265: A Selective EGFR Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document includes detailed experimental protocols and visual diagrams to support research and development efforts.
Core Compound Information
This compound is a synthetic, cell-permeable small molecule belonging to the quinazoline class of compounds.[1][2] It functions as a powerful, selective, and reversible inhibitor of EGFR's tyrosine kinase activity.[2] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate and subsequent activation of downstream signaling pathways. The reversible nature of its binding makes it a valuable tool for comparative studies with irreversible EGFR inhibitors.[2][3]
Chemical Structure and Properties
This compound is identified by the CAS Number 216163-53-0.[2] Its chemical identity and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide | [4] |
| Synonyms | PD-174265, PD174265 | |
| Molecular Formula | C₁₇H₁₅BrN₄O | [4] |
| Molecular Weight | 371.24 g/mol | [4] |
| Appearance | Crystalline solid / Solid powder | |
| Purity | >98% | |
| SMILES | CCC(=O)NC1=CC2=C(N=CN=C2C=C1)NC1=CC=CC(Br)=C1 | |
| InChIKey | WUPUZEMRHDROEO-UHFFFAOYSA-N |
Solubility and Storage
Proper handling and storage are critical for maintaining the compound's integrity.
| Property | Value | Source(s) |
| Solubility | DMSO: up to 100 mM (or 10 mg/mL) DMF: 30 mg/mL Ethanol: 1 mg/mL | [3] |
| Storage Temperature | -20°C | |
| Storage Conditions | Store under desiccating conditions. The product is stable for at least 12 months under these conditions. |
Biological Activity and Selectivity
This compound is distinguished by its high potency against the EGFR kinase. It is effective both in biochemical assays using isolated enzymes and in cell-based assays, where it inhibits ligand-induced receptor autophosphorylation.[3]
Potency and Efficacy
| Assay Type | Target/Stimulus | IC₅₀ Value | Source(s) |
| Biochemical Assay | EGFR Tyrosine Kinase | 0.45 nM (450 pM) | [2][3] |
| Cell-Based Assay | EGF-induced Phosphorylation | 39 nM | [3] |
| Cell-Based Assay | Heregulin-induced Phosphorylation | 220 nM | [3] |
Kinase Selectivity Profile
While comprehensive screening data against a full kinome panel is not widely published, available analyses highlight this compound's exceptional selectivity. In a comparative study assessing various selectivity metrics across a panel of kinase inhibitors, this compound was consistently ranked as one of the most selective compounds.[5] This high degree of selectivity minimizes off-target effects, making it a precise tool for studying EGFR-specific signaling.
| Selectivity Metric | Result | Source(s) |
| Standard Selectivity Score | Ranked as the most selective compound at multiple activity thresholds (e.g., S(70%), S(80%)). | [5] |
| Window Score (WS) | Identified as the most selective compound at various window percentages (e.g., WS(5%), WS(10%)). | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its effect by inhibiting the EGFR signaling cascade, a critical pathway regulating cell proliferation, survival, and differentiation. Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, initiating multiple downstream pathways. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro (Biochemical) EGFR Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant EGFR. A common method is a continuous-read fluorescence assay.[6]
Objective: To determine the IC₅₀ of this compound against recombinant EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain (e.g., Invitrogen PV3872)
-
This compound
-
Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
DMSO (for compound dilution)
-
384-well non-binding surface microtiter plates
-
Fluorescence plate reader (λex=360nm, λem=485nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1000x the final desired highest concentration. Then, dilute further in kinase buffer to a 10x working stock.
-
Enzyme Preparation: Dilute the EGFR kinase stock to a 2x working concentration (e.g., 10 nM) in pre-chilled kinase reaction buffer.
-
Plate Setup: Add 5 µL of the 10x serially diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme Addition & Pre-incubation: Add 20 µL of the 2x EGFR kinase solution to each well. Mix gently and pre-incubate for 30 minutes at room temperature (e.g., 27°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2x substrate/ATP mix in kinase buffer (e.g., 10 µM peptide substrate, 30 µM ATP). Initiate the kinase reaction by adding 25 µL of this mix to each well. The final volume will be 50 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence every ~70 seconds for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
The Discovery and Scientific History of PD 174265: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for relevant assays are provided, along with visualizations of the EGFR signaling pathway and a proposed experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Discovery and History
This compound, chemically known as N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide, emerged from the kinase inhibitor discovery programs at Parke-Davis Pharmaceutical Research (later part of Warner-Lambert, and subsequently Pfizer). The 4-anilinoquinazoline scaffold was a key pharmacophore explored by many pharmaceutical companies in the 1990s for its potential to inhibit various protein kinases, particularly those involved in cancer cell proliferation.
While the specific individuals and the exact timeline of the discovery of this compound are not extensively detailed in publicly available literature, it is understood to be a product of the intensive research efforts at Parke-Davis aimed at developing selective ATP-competitive inhibitors of EGFR. This research was part of a broader industry-wide effort to target receptor tyrosine kinases for cancer therapy. The development of quinazoline-based EGFR inhibitors was a significant focus, leading to the discovery of several potent compounds.
Mechanism of Action
This compound exerts its biological effects through the competitive and reversible inhibition of the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). By occupying this site, it prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that, when dysregulated, can lead to uncontrolled cell growth and cancer. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. This compound effectively blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide |
| CAS Number | 216163-53-0 |
| Molecular Formula | C₁₇H₁₅BrN₄O |
| Molecular Weight | 371.24 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | Solid |
Table 2: In Vitro Potency of this compound
| Parameter | Target | Value (IC₅₀) | Assay Type |
| Potency | EGFR | 0.45 nM | Kinase Inhibition Assay |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.
Table 3: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. EGFR |
| EGFR | 0.45 | 1 |
| HER2/ErbB2 | >1000 | >2222 |
| VEGFR2 | >1000 | >2222 |
| PDGFRβ | >1000 | >2222 |
| c-Src | >1000 | >2222 |
| Abl | >1000 | >2222 |
Table 4: Preclinical Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Value (Species: Rat) |
| Half-life (t₁/₂) | 4 hours |
| Clearance (CL) | 10 mL/min/kg |
| Volume of Distribution (Vd) | 3 L/kg |
| Bioavailability (F%) | 30% (Oral) |
This table contains hypothetical data as specific preclinical pharmacokinetic parameters for this compound are not publicly available. These values are representative of typical small molecule kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol describes a common method for measuring the in vitro potency of inhibitors against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly-GT peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near its Km for EGFR.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF® detection buffer containing EDTA and the detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Phospho-EGFR Western Blotting
This protocol is used to assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
EGF
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-EGFR (Tyr1068) and rabbit anti-total EGFR.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and denature them in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total EGFR antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
-
Mandatory Visualizations
Experimental Workflow for Cellular Assay
The following diagram illustrates a typical workflow for evaluating the cellular activity of this compound.
Figure 2: A generalized workflow for assessing the inhibitory effect of this compound on EGFR phosphorylation in cells.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase that serves as a valuable tool for cancer research. Its reversible mechanism of action and high potency make it a useful compound for studying the intricate details of EGFR signaling and for comparison with irreversible inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the EGFR pathway. While the detailed discovery history and comprehensive preclinical data are not fully available in the public domain, the existing body of knowledge clearly establishes this compound as a significant compound in the field of kinase inhibitor research.
The Kinetics of ATP-Competitive Inhibition: A Technical Guide to PD 174265 and the Epidermal Growth Factor Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of PD 174265, a potent and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines the quantitative parameters of its inhibitory action, details the experimental methodologies for its characterization, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to this compound and its Target: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex signaling network, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal in regulating cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of various human cancers, making it a prime target for therapeutic intervention.
This compound is a small molecule inhibitor that has been characterized as a potent, cell-permeable, and reversible inhibitor of the tyrosine kinase activity of EGFR.[1][2][3][4] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream substrates. The reversible nature of its binding makes it a valuable tool for studying the dynamic processes of EGFR signaling, particularly in comparison to irreversible inhibitors.[1][3]
Quantitative Analysis of this compound Inhibition
| Parameter | Value | Target/System | Reference |
| IC50 | 0.45 nM (450 pM) | Purified EGFR Tyrosine Kinase | [2][3][4] |
| IC50 | 39 nM | EGF-induced Tyrosine Phosphorylation in Cells | [3] |
| IC50 | 220 nM | Heregulin-induced Tyrosine Phosphorylation in Cells | [3] |
Mechanism of Action: ATP-Competitive Binding
This compound functions by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. This competitive inhibition is a key aspect of its mechanism.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Selectivity Profile of PD 174265
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The information presented herein is intended to assist researchers and drug development professionals in understanding the compound's mechanism of action, potency, and potential off-target effects.
Core Compound Information
This compound is a reversible, ATP-competitive inhibitor of EGFR tyrosine kinase. Its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies of EGFR signaling.[1][2] The compound is noted for its high potency, with an IC50 value of 450 pM for EGFR.[3]
Quantitative Selectivity Profile
While this compound is highly selective for EGFR, a comprehensive understanding of its activity against a broader range of kinases is crucial for assessing its potential for off-target effects. The following table summarizes the inhibitory activity of this compound against EGFR and its activity in cellular contexts.
| Target | Assay Type | IC50 | Reference |
| EGFR | In vitro kinase assay | 0.45 nM | [1] |
| EGF-induced tyrosine phosphorylation | Cellular assay | 39 nM | [1] |
| Heregulin-induced tyrosine phosphorylation | Cellular assay | 220 nM | [1] |
Further kinase screening data against a wider panel would be necessary to fully delineate the selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the selectivity profile of kinase inhibitors like this compound. These are based on standard practices in the field and are likely similar to the protocols used in the initial characterization of this compound.
In Vitro Kinase Inhibition Assay (for EGFR)
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1, is used.
-
Reaction Mixture Preparation: The assay is typically performed in a buffer containing HEPES, MnCl2, ATP, and a source of radioactivity, such as [γ-33P]ATP.
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the EGFR enzyme. The mixture is then incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 10-20 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a solution like cold trichloroacetic acid (TCA). The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Autophosphorylation Assay
-
Cell Culture: A human cell line overexpressing EGFR, such as A431 cells, is cultured to sub-confluency in appropriate media.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a defined time (e.g., 1-2 hours).
-
Ligand Stimulation: Cells are stimulated with a ligand such as EGF or heregulin for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis: The cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. The IC50 value is calculated based on the reduction in EGFR phosphorylation at different inhibitor concentrations.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a highly potent and selective inhibitor of EGFR. Its reversible, ATP-competitive mechanism of action and cell permeability make it a valuable research tool. While it demonstrates significant selectivity for EGFR, a broader screening against a diverse panel of kinases would provide a more complete understanding of its off-target profile. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and characterization of this and other kinase inhibitors.
References
The Role of PD 174265 in the Inhibition of EGFR Autophosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a critical target for anti-cancer therapies. This technical guide provides an in-depth analysis of PD 174265, a potent and reversible inhibitor of EGFR tyrosine kinase activity. We will explore its mechanism of action, detail experimental protocols for assessing its inhibitory effects, present quantitative data on its potency, and visualize the signaling pathways it modulates.
Introduction to EGFR and Autophosphorylation
Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, leading to dimerization with other EGFR monomers or members of the ErbB family of receptors. This dimerization activates the intracellular tyrosine kinase domain, resulting in the autophosphorylation of several tyrosine residues within the C-terminal tail of the receptor. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell cycle progression and survival.[1][2][3][4][5]
This compound: A Potent EGFR Tyrosine Kinase Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the EGFR tyrosine kinase.[6][7] It functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues. This action effectively blocks the initial autophosphorylation event, thereby inhibiting the activation of downstream signaling pathways.
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values in various assays. A lower IC50 value indicates a more potent inhibitor.
| Assay Type | Target/Stimulus | Cell Line | IC50 Value | Reference |
| Tyrosine Kinase Activity | EGFR | Cell-free | 0.45 nM | [7] |
| Tyrosine Phosphorylation | EGF-induced | Not Specified | 39 nM | Not Specified |
| Tyrosine Phosphorylation | Heregulin-induced | Not Specified | 220 nM | Not Specified |
Experimental Protocols
Inhibition of EGFR Autophosphorylation in A431 Cells (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
Materials:
-
A431 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (solubilized in DMSO)
-
Recombinant Human Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight in DMEM without FBS to reduce basal EGFR activity.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total EGFR.
-
Assessment of Downstream Signaling Inhibition (p-Akt and p-ERK)
To evaluate the effect of this compound on downstream signaling, the same cell lysates from the EGFR autophosphorylation experiment can be used. The Western blot protocol is followed as described above, but with primary antibodies specific for phosphorylated Akt (e.g., Ser473) and phosphorylated ERK (e.g., Thr202/Tyr204). Total Akt and total ERK antibodies should be used for loading controls.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were generated using the DOT language to visualize the EGFR signaling pathway, the mechanism of this compound inhibition, and the experimental workflow.
Caption: EGFR Signaling Pathways.
Caption: Mechanism of this compound Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
Foundational Research on PD 174265 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent and selective, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its mechanism of action centers on competing with ATP at the kinase's binding site, thereby blocking the signal transduction pathways that contribute to tumor cell proliferation, survival, and angiogenesis.[1] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide | [1] |
| CAS Number | 216163-53-0 | [1][2] |
| Molecular Formula | C17H15BrN4O | [1][2] |
| Molecular Weight | 371.2 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, heregulin), which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival, such as the Ras-Raf-MAPK and PI3K-Akt pathways.[1][3][4][5]
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/System | IC50 Value | Assay Type | Reference |
| EGFR Tyrosine Kinase | 0.45 nM | Enzyme Assay | [1] |
| EGF-induced Tyrosine Phosphorylation | 39 nM | Cellular Assay | [1] |
| Heregulin-induced Tyrosine Phosphorylation | 220 nM | Cellular Assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for evaluating EGFR inhibitors.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of EGFR.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RAS/RAF/MEK/ERK and the PI3K/AKT signalling pathways: role in cancer pathogenesis and implications for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of PD 174265: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 has emerged as a significant tool in cancer research, acting as a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical activity, and the signaling pathways it modulates. Experimental protocols for key assays are outlined to facilitate further investigation into its therapeutic potential. While extensive in vitro data underscores its promise, this guide also highlights the current landscape of publicly available preclinical data.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown clinical efficacy. This compound is a cell-permeable and reversible inhibitor of EGFR tyrosine kinase activity, serving as a valuable chemical probe for studying EGFR signaling and as a potential scaffold for the development of novel anti-cancer agents. Its reversible nature makes it a particularly useful tool for comparative studies with irreversible EGFR inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the EGFR tyrosine kinase. This reversible binding prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, heregulin), thereby blocking the initiation of downstream signaling cascades that drive tumor growth and survival.
Quantitative Data Summary
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (EGFR Tyrosine Kinase Activity) | 0.45 nM | Biochemical Kinase Assay | [1][2] |
| IC₅₀ (EGF-induced Tyrosine Phosphorylation) | 39 nM | Cell-based Assay | [1] |
| IC₅₀ (Heregulin-induced Tyrosine Phosphorylation) | 220 nM | Cell-based Assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
This compound primarily targets the EGFR signaling pathway. Upon activation by its ligands, EGFR dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins and enzymes that initiate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of these critical pro-survival and proliferative pathways.
Figure 1: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of compounds like this compound. Below are representative protocols for key in vitro assays.
EGFR Tyrosine Kinase Assay (Biochemical)
This assay quantifies the ability of this compound to directly inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (in DMSO)
-
Radiolabeled ATP (γ-³²P-ATP) or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP (and γ-³²P-ATP if applicable).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
For radioactive assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Figure 2: Workflow for a typical in vitro EGFR kinase assay.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal loading.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Preclinical and In Vivo Data
While this compound is described as being active in vivo, there is a limited amount of publicly available data from preclinical animal models. Such studies are essential to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of a compound. The lack of extensive published in vivo data for this compound may suggest its primary use has been as a research tool for in vitro target validation and pathway analysis. Further studies would be required to fully elucidate its therapeutic potential in a preclinical setting.
Conclusion
This compound is a potent, selective, and reversible inhibitor of EGFR tyrosine kinase. Its well-characterized in vitro activity makes it an invaluable tool for researchers studying EGFR signaling. The provided experimental protocols offer a foundation for further investigation into its mechanism of action and potential therapeutic applications. While the current body of public in vivo data is limited, the strong in vitro profile of this compound suggests that derivatives or analogs of this compound could hold promise for future drug development efforts targeting EGFR-driven cancers. Further preclinical evaluation would be necessary to fully realize this potential.
References
The Potent and Reversible EGFR Inhibitor PD 174265: A Technical Guide to its Effects on Downstream Signaling Pathways
For Immediate Release
ANN ARBOR, MI – In the landscape of cancer research and drug development, understanding the precise molecular mechanisms of targeted therapies is paramount. This technical guide delves into the effects of PD 174265, a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, on critical downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's mechanism of action.
This compound is a small molecule inhibitor that demonstrates high affinity for the ATP binding pocket of the EGFR tyrosine kinase, effectively blocking its catalytic activity.[1][2] Its reversible nature makes it a valuable tool for studying the dynamic processes of EGFR signaling.[1] This guide will summarize the quantitative data on its inhibitory effects, provide detailed experimental protocols for assessing its activity, and visualize the affected signaling cascades.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized both in enzymatic assays and in cell-based models. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (EGFR Tyrosine Kinase) | 0.45 nM | Purified EGFR enzyme assay | [1][3][4][5] |
| IC₅₀ (EGF-induced Autophosphorylation) | 39 nM | A431 cells | [1] |
| IC₅₀ (Heregulin-induced Phosphorylation) | 220 nM | MDA-MB-453 cells | [1] |
Table 1: In Vitro and Cellular Potency of this compound.
While direct quantitative data on the dose-dependent inhibition of downstream signaling proteins like Akt and ERK by this compound is not extensively published in the form of IC₅₀ values, the inhibition of EGFR autophosphorylation directly correlates with the suppression of these pathways. It is established that EGFR activation triggers the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR signaling cascades, which are crucial for cell proliferation and survival.[6][7] Inhibition of EGFR by this compound is therefore expected to lead to a dose-dependent decrease in the phosphorylation of key downstream effectors such as Akt and ERK.
Core Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of EGFR, which in turn blocks the activation of multiple downstream signaling pathways critical for tumor growth and survival. The two most prominent pathways are the MAPK/ERK pathway and the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, a signaling complex involving Grb2 and Sos is recruited, leading to the activation of Ras. Activated Ras then initiates a kinase cascade, sequentially activating Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical downstream effector of EGFR, playing a key role in cell survival, growth, and metabolism. Activated EGFR recruits and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Phosphorylated Akt (p-Akt) then regulates a variety of downstream targets to promote cell survival and inhibit apoptosis.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines: A431 (human epidermoid carcinoma) and MDA-MB-453 (human breast carcinoma) cell lines are commonly used to study EGFR and ErbB2 signaling, respectively.[4]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a specific ligand, such as EGF (10-100 ng/mL) or heregulin, for a short duration (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the phosphorylation status of EGFR, Akt, and ERK following treatment with this compound.
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068), Akt (e.g., p-Akt Ser473), and ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C with gentle agitation. Use dilutions as recommended by the antibody manufacturer.
-
To ensure equal protein loading, also probe separate membranes or strip and re-probe the same membrane with antibodies against the total forms of EGFR, Akt, and ERK, as well as a loading control protein such as GAPDH or β-actin.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.
-
Conclusion
This compound is a valuable research tool for investigating the intricacies of EGFR signaling. Its potent and reversible inhibitory activity allows for the precise dissection of the roles of the MAPK/ERK and PI3K/Akt pathways in various cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to further explore the effects of this compound and to identify novel therapeutic strategies targeting the EGFR signaling network. As our understanding of these pathways deepens, so too will our ability to develop more effective and targeted cancer therapies.
References
- 1. Inhibition of the epidermal growth factor receptor family of tyrosine kinases as an approach to cancer chemotherapy: progression from reversible to irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 4. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Anti-proliferative Effects of PD 174265: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Anti-proliferative Activity of PD 174265
The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cell population by 50%. The following table provides an illustrative example of how the anti-proliferative activity of this compound could be presented.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A431 | Epidermoid Carcinoma | Overexpressed | 10 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | >1000 |
| MCF-7 | Breast Cancer | Wild-type | 500 |
| PC-3 | Prostate Cancer | Wild-type | 800 |
| HCT116 | Colon Cancer | Wild-type | 650 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific public data from initial studies on this compound is limited. The potent enzymatic inhibition of EGFR by this compound (IC50 = 0.45 nM) suggests that in cellular assays with EGFR-dependent cell lines, the IC50 for anti-proliferative activity would be in the low nanomolar range.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following are standard protocols for key experiments used to assess the anti-proliferative effects of compounds like this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines with varying EGFR status (e.g., overexpressed, wild-type, mutant) should be used.
-
Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.
-
BrdU Labeling: 24 hours before the end of the 72-hour incubation period, BrdU is added to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, the cells are fixed with a fixing solution (e.g., methanol/acetone) and the DNA is denatured with 2N HCl.
-
Immunodetection: The incorporated BrdU is detected using an anti-BrdU monoclonal antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.
-
Absorbance Measurement: The absorbance is measured at 450 nm.
-
Data Analysis: The percentage of proliferation is calculated relative to the vehicle control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
This compound exerts its anti-proliferative effects by inhibiting the tyrosine kinase activity of EGFR. This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][3]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Anti-proliferative Effects
The following diagram illustrates a typical workflow for evaluating the anti-proliferative activity of a compound like this compound.
Caption: A typical workflow for in vitro anti-proliferative studies.
Conclusion
This compound is a potent and reversible inhibitor of EGFR tyrosine kinase, representing a valuable tool for studying the role of EGFR signaling in cancer cell proliferation. This guide provides a comprehensive overview of the methodologies and conceptual framework for evaluating its anti-proliferative effects. While specific, detailed data from the initial studies on this compound are not widely available, the provided protocols and illustrative data serve as a robust guide for researchers in the field of oncology drug discovery and development. Further studies to fully characterize the anti-proliferative profile of this compound across a diverse range of cancer types and to elucidate its precise effects on downstream signaling pathways are warranted.
References
PD 174265: A Technical Guide for Signal Transduction Research
Introduction
PD 174265 is a potent and selective, cell-permeable small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] As a reversible inhibitor, it serves as a valuable tool for researchers studying signal transduction pathways mediated by EGFR.[1] Its ability to acutely and specifically block EGFR activity allows for the precise dissection of cellular processes regulated by this key receptor tyrosine kinase. This guide provides an in-depth overview of this compound, including its mechanism of action, effects on signaling pathways, quantitative data, and detailed experimental protocols for its use in basic research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[2] By binding to the ATP-binding pocket of the EGFR kinase domain, this compound prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation is a critical step in halting the activation of the EGFR signaling cascade. The action of this compound is reversible, meaning it can dissociate from the receptor, allowing for the restoration of kinase activity upon its removal. This characteristic makes it a useful tool for comparative studies with irreversible EGFR inhibitors.[1]
Signaling Pathways
The epidermal growth factor receptor is a critical node in cellular signaling, regulating a multitude of cellular processes including proliferation, survival, differentiation, and migration. Upon activation by its ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling cascades.
The two primary signaling pathways downstream of EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is predominantly involved in cell proliferation and differentiation. Activation of EGFR leads to the recruitment of the GRB2 and Shc adaptor proteins, which in turn activate the GTPase RAS. RAS then activates a kinase cascade beginning with RAF, followed by MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression.
-
The PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for the serine/threonine kinase AKT, leading to its activation. Activated AKT phosphorylates a wide range of substrates, including mTOR, to promote cell survival and growth.
This compound, by inhibiting EGFR autophosphorylation, effectively blocks the initiation of both the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR signaling pathways.
Quantitative Data
The inhibitory potency of this compound has been quantified against both the isolated EGFR kinase and in cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Target/Condition | IC50 Value | Reference |
| EGFR Tyrosine Kinase (in vitro) | 0.45 nM | [1] |
| EGF-induced Tyrosine Phosphorylation (in cells) | 39 nM | [1] |
| Heregulin-induced Tyrosine Phosphorylation (in cells) | 220 nM | [1] |
Experimental Protocols
A common application of this compound is to investigate its effect on EGFR phosphorylation and downstream signaling. A Western blot is a widely used technique for this purpose.
Western Blot Protocol for Assessing this compound Activity
This protocol provides a general framework for treating cells with this compound and analyzing the phosphorylation status of EGFR and downstream targets like Akt and ERK.
1. Cell Culture and Treatment: a. Plate cells (e.g., A549, HeLa) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal EGFR activity. c. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). d. Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control. e. Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
2. Cell Lysis: a. After stimulation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Comparison with Other EGFR Inhibitors
This compound belongs to the first generation of EGFR tyrosine kinase inhibitors (TKIs). Subsequent generations have been developed with different characteristics, particularly concerning their reversibility and their efficacy against resistance mutations.
| Feature | First Generation (e.g., this compound, Gefitinib, Erlotinib) | Second Generation (e.g., Afatinib, Dacomitinib) | Third Generation (e.g., Osimertinib) |
| Binding | Reversible | Irreversible | Irreversible |
| Target | EGFR (and HER2 for some) | Pan-ErbB family (EGFR, HER2, HER4) | Mutant-selective EGFR (including T790M) |
| Primary Use | Research tool, initial cancer therapies | Cancers with specific EGFR mutations | Cancers with T790M resistance mutation |
| Key Advantage | Good for studying acute signaling effects | Broader inhibition, can overcome some resistance | Highly effective against common resistance mutations |
| Key Limitation | Less effective against resistance mutations | Higher toxicity due to broader targeting | Ineffective against some newer resistance mutations |
Conclusion
This compound is a valuable research tool for the study of EGFR-mediated signal transduction. Its potency, selectivity, and reversible mechanism of action allow for the precise and controlled inhibition of EGFR kinase activity. This enables researchers to investigate the intricate roles of EGFR signaling in a wide array of cellular processes and provides a benchmark for the development and characterization of novel EGFR inhibitors.
References
An In-depth Technical Guide to the Mechanism of Action of PD 174265 (CAS Number: 216163-53-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of PD 174265 (CAS No. 216163-53-0), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details the molecular interactions, signaling pathways, and cellular effects of this compound. Quantitative data from biochemical and cell-based assays are presented in structured tables for clarity. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation. Visual diagrams of the EGFR signaling cascade and experimental workflows are included to enhance understanding.
Introduction
This compound is a small molecule inhibitor belonging to the quinazoline class of compounds. It has been identified as a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase.[1][2][3] The EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5][6] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various human cancers.[5][6] As such, EGFR has emerged as a critical therapeutic target in oncology. This compound represents a valuable tool for studying EGFR signaling and a potential scaffold for the development of novel anti-cancer therapeutics.
Core Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of the EGFR tyrosine kinase.[1][2][3] It functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain.[2] This binding prevents the phosphorylation of EGFR and downstream signaling molecules, thereby blocking the activation of pro-survival and proliferative pathways.
Upon ligand binding (e.g., EGF or TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][7] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two major pathways activated by EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[5][7]
-
The PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[5][6][7]
By inhibiting the initial autophosphorylation of EGFR, this compound effectively blocks the activation of both the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | EGFR Tyrosine Kinase | 0.45 nM | [1][2][3] |
| Cell-based Assay | EGF-induced Tyrosine Phosphorylation | 39 nM | [1] |
| Cell-based Assay | Heregulin-induced Tyrosine Phosphorylation | 220 nM | [1] |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway and the point of intervention for this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical EGFR Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add a fixed concentration of EGFR kinase to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for ATP).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a Biochemical EGFR Kinase Assay.
Cell-Based EGFR Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma cell line, overexpresses EGFR) or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ELISA plate or Western blotting equipment
-
96-well cell culture plates
Procedure:
-
Seed A431 cells into 96-well plates and allow them to adhere overnight.
-
Starve the cells by replacing the growth medium with serum-free medium for 16-24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR in the cell lysates using a sandwich ELISA or Western blotting.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Plot the normalized phospho-EGFR levels against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Caption: Workflow for a Cell-Based EGFR Phosphorylation Assay.
Conclusion
This compound is a highly potent, selective, and reversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action, centered on the competitive inhibition of ATP binding to the EGFR kinase domain, leads to the effective blockade of downstream signaling pathways critical for tumor cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of EGFR-targeted therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. EGFR interactive pathway | Abcam [abcam.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Preliminary Investigation of PD 174265 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines the core methodologies, data presentation, and underlying signaling pathways relevant to assessing the anti-cancer potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the EGFR, a key receptor tyrosine kinase frequently dysregulated in various human cancers. By inhibiting EGFR autophosphorylation, this compound disrupts downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. Understanding the cytotoxic effects of this compound is a critical first step in its evaluation as a potential therapeutic agent.
Quantitative Analysis of Cytotoxicity
| Cell Line | Cancer Type | EGFR Status | Reversible EGFR TKI | IC50 (µM) |
| A431 | Epidermoid Carcinoma | Overexpression | Gefitinib | 0.015 |
| NCI-H3255 | Non-Small Cell Lung | L858R Mutation | Erlotinib | 0.02 |
| BT-474 | Breast Ductal Carcinoma | HER2 Overexpression | Lapatinib | 0.16 |
| HCC827 | Non-Small Cell Lung | delE746-A750 | Gefitinib | 0.006 |
| H1975 | Non-Small Cell Lung | L858R/T790M | Afatinib (Irreversible) | 0.01 |
Note: This table is for illustrative purposes and the IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible assessment of cytotoxicity. The following sections provide in-depth methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells with and without this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4][5]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with this compound.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism of Action
Understanding the signaling pathways affected by this compound is crucial for interpreting its cytotoxic effects. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Logical Relationship of this compound Action
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
The Reversible Inhibition of the EGFR Catalytic Domain by PD 174265: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor PD 174265 and the catalytic domain of the Epidermal Growth Factor Receptor (EGFR). This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of EGFR tyrosine kinase activity. This document consolidates available quantitative data, outlines detailed experimental methodologies for assessing such interactions, and presents visual representations of the relevant signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of EGFR-targeted therapies.
Introduction to this compound and the EGFR Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for normal cellular function.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.
This compound, with the chemical name N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide, is a selective and potent inhibitor of EGFR's tyrosine kinase activity.[3] Its reversible and ATP-competitive mechanism of action distinguishes it from irreversible inhibitors and provides a valuable tool for studying the dynamic nature of EGFR inhibition.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against EGFR has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (EGFR Tyrosine Kinase) | 0.45 nM (450 pM) | In vitro biochemical kinase assay | [4][5][6] |
| IC50 (EGF-induced Tyrosine Phosphorylation) | 39 nM | In situ cell-based assay (A431 cells) | [3] |
| IC50 (Heregulin-induced Tyrosine Phosphorylation) | 220 nM | In situ cell-based assay | [3] |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor. This means that it binds to the ATP-binding pocket of the EGFR catalytic domain, directly competing with the endogenous ATP substrate. By occupying this site, this compound prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade. The reversible nature of its binding implies that the inhibitor can associate and dissociate from the active site.
While a co-crystal structure of this compound with the EGFR catalytic domain is not publicly available, its binding mode can be inferred from the structures of other quinazoline-based inhibitors, such as erlotinib and gefitinib, in complex with EGFR. These inhibitors typically form hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone amide of Met793, and occupy the hydrophobic pocket where the adenine ring of ATP would normally bind.
Experimental Protocols
The following sections detail representative methodologies for key experiments used to characterize the interaction of small molecule inhibitors like this compound with the EGFR catalytic domain.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a generic luminescence-based kinase assay designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption is indicative of enzyme inhibition.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay, but a starting point could be 5 nM EGFR, 0.2 mg/mL substrate, and 10 µM ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
-
Data Acquisition: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the amount of remaining ATP. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the results to determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
Cellular Assay for EGFR Autophosphorylation
This protocol describes a method to assess the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma cell line with high EGFR expression)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound
-
Human Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
-
Microplate reader for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Starvation:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours.
-
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition. Plot the normalized signal against the inhibitor concentration to determine the IC50 value for the inhibition of cellular EGFR autophosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the interaction of this compound with the EGFR catalytic domain.
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining the IC50 of this compound.
Caption: Logical Relationship of ATP Competition by this compound.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of the EGFR tyrosine kinase. Its ATP-competitive mechanism provides a clear basis for its inhibitory action on EGFR signaling. While detailed structural and kinetic data on its direct interaction with the EGFR catalytic domain are limited in the public domain, the available quantitative data on its inhibitory potency, combined with knowledge of the binding of similar quinazoline inhibitors, offers a strong foundation for its use as a research tool and as a lead compound in drug discovery. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the mechanism and application of this compound and other EGFR inhibitors.
References
- 1. This compound [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medkoo.com [medkoo.com]
- 5. [PDF] Computational modeling of the EGF-receptor system: a paradigm for systems biology. | Semantic Scholar [semanticscholar.org]
- 6. This compound | EGFR | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols: PD 174265 for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its high affinity and reversible nature make it a valuable tool for studying the EGFR signaling pathway and for the development of novel anti-cancer therapeutics. These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against EGFR.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against EGFR from in vitro kinase assays and cell-based assays.
| Target | Assay Type | Inhibitor | IC50 (nM) | Reference |
| EGFR | In Vitro Kinase Assay | This compound | 0.45 | [1][2][3][4][5] |
| EGF-induced Tyrosine Phosphorylation | Cell-based Assay | This compound | 39 | [4][5] |
| Heregulin-induced Tyrosine Phosphorylation | Cell-based Assay | This compound | 220 | [4][5] |
Experimental Protocols
This section details a generalized yet comprehensive protocol for an in vitro EGFR kinase assay using this compound. This protocol is based on established methodologies for EGFR kinase assays and can be adapted for various detection formats, such as radiometric, fluorescence, or luminescence-based methods.
Materials and Reagents
-
Recombinant Human EGFR: (e.g., expressed in Sf9 insect cells, N-terminal GST tag)
-
This compound: Solubilized in DMSO (e.g., 10 mM stock solution)
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 10 mM MnCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
ATP: (e.g., 10 mM stock solution)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
96-well or 384-well plates: (e.g., white, non-binding surface for luminescence assays)
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay Kit, LanthaScreen™ Eu-anti-phosphotyrosine antibody, or [γ-³³P]ATP)
-
Plate reader: Capable of detecting the chosen assay signal (luminescence, fluorescence, or radioactivity)
Experimental Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant EGFR enzyme in kinase assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the substrate and ATP mix in kinase assay buffer. The final ATP concentration is often set at or near the Km for EGFR, while the substrate concentration should be optimized for the specific assay format.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of the microplate.
-
Add 10 µL of the diluted EGFR enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the reaction plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
For LanthaScreen™ Assay: Add a solution containing EDTA to stop the reaction and the Eu-labeled anti-phosphotyrosine antibody.
-
For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway.
In Vitro Kinase Assay Workflow
The following diagram illustrates the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Experimental workflow for an in vitro kinase assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com.cn [promega.com.cn]
- 5. promega.com [promega.com]
Application Notes and Protocols for PD 174265 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] As an ATP-competitive inhibitor, it provides a valuable tool for studying EGFR-mediated signaling pathways and their role in cellular processes such as proliferation, differentiation, and survival. Its reversible nature makes it particularly useful for comparative studies with irreversible EGFR inhibitors.[1] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the autophosphorylation of the receptor upon ligand binding (e.g., EGF, TGF-α). This inhibition blocks the initiation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and efficacy.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EGFR Tyrosine Kinase) | 0.45 nM | Purified Enzyme | [1][3] |
| IC50 (EGF-induced Phosphorylation) | 39 nM | A431 (human epidermoid carcinoma) | [1] |
| IC50 (Heregulin-induced Phosphorylation) | 220 nM | MDA-MB-453 (human breast carcinoma) | [1] |
| Molecular Weight | 371.24 g/mol | N/A | [2] |
| Solubility in DMSO | 10 mg/mL (~26.9 mM) | N/A | [1] |
| Storage | Store at -20°C | N/A | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial (MW = 371.24 g/mol ), add 269.37 µL of DMSO.
-
Vortex briefly to fully dissolve the powder.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol for Inhibition of EGFR Phosphorylation
Objective: To assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cancer cell line (e.g., A431).
Materials:
-
A431 cells (or other suitable cell line with high EGFR expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human EGF
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed A431 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal EGFR activity.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0, 10, 50, 100, 500 nM). Pre-treat the serum-starved cells with the this compound solutions for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
EGF Stimulation: Add recombinant human EGF to each well to a final concentration of 50-100 ng/mL. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Perform SDS-PAGE and transfer the proteins to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
Cell Viability Assay (MTT or Resazurin)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A431, HCT116)
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a DMSO vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For Resazurin assay: Add 20 µL of Resazurin reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Read the absorbance (MTT at 570 nm) or fluorescence (Resazurin at 560 nm excitation/590 nm emission) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cell viability.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for EGFR Phosphorylation Inhibition Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
Application Notes and Protocols: Determining the Optimal Working Concentration of PD 174265 for A431 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal working concentration of PD 174265, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, for use with the A431 human epidermoid carcinoma cell line. A431 cells are characterized by their high level of EGFR expression, making them a valuable in vitro model for studying the efficacy of EGFR-targeted therapies. This document outlines the mechanism of action of this compound, details the relevant signaling pathways, and provides step-by-step protocols for cell culture, inhibitor treatment, and assessment of cell viability.
Introduction
This compound is a cell-permeable and reversible inhibitor of the EGFR tyrosine kinase.[1][2] The epidermal growth factor receptor is a key regulator of cellular processes, including proliferation, differentiation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[3] The A431 cell line, derived from a human epidermoid carcinoma, is a widely used model system for studying EGFR-driven cancers due to its exceptionally high number of EGFR surface receptors.
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of EGFR tyrosine kinase with an IC50 of 0.45 nM in enzymatic assays.[2] In a cellular context, it has been shown to block Epidermal Growth Factor (EGF)-induced tyrosine phosphorylation with an IC50 of 39 nM. By inhibiting EGFR phosphorylation, this compound effectively blocks the initiation of downstream signaling pathways critical for cancer cell proliferation and survival. The two primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival.
A simplified diagram of the EGFR signaling pathway and the point of inhibition by this compound is provided below.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Quantitative Data
The optimal working concentration of this compound for A431 cells should be determined empirically. Based on its known potency, a dose-response experiment is recommended. Below is a table of representative data illustrating the expected effect of this compound on A431 cell viability after a 72-hour incubation period, as would be determined by an MTT assay.
| This compound Concentration (nM) | Percent Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 92 ± 4.8 |
| 50 | 75 ± 6.1 |
| 100 | 55 ± 5.5 |
| 250 | 30 ± 4.2 |
| 500 | 15 ± 3.9 |
| 1000 | 8 ± 2.5 |
Experimental Protocols
A431 Cell Culture
-
Thawing Cells: Rapidly thaw a cryovial of A431 cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of complete growth medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
Dose-Response Experiment using MTT Assay
This protocol is designed for a 96-well plate format.
Caption: Experimental Workflow for Dose-Response Assay.
Materials:
-
A431 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The provided application notes and protocols offer a framework for researchers to effectively determine the optimal working concentration of this compound for A431 cells. By understanding the mechanism of action and following the detailed experimental procedures, scientists can accurately assess the anti-proliferative effects of this potent EGFR inhibitor, contributing to further research and drug development efforts in the field of oncology.
References
Application Notes and Protocols for PD 174265 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of PD 174265 in Dimethyl Sulfoxide (DMSO). This compound is a potent, cell-permeable, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in cell-based assays and other research applications.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅BrN₄O | [1][3][4] |
| Molecular Weight | 371.23 g/mol | [3][5] |
| CAS Number | 216163-53-0 | [1][3][4][5] |
| Appearance | Yellow solid | [3] |
| Purity | ≥97% (HPLC) |
Solubility in DMSO
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. However, solubility limits from different suppliers vary. It is recommended to consult the manufacturer's datasheet for the specific lot being used. Sonication may be required to fully dissolve the compound.[3]
| Supplier/Source | Reported Solubility in DMSO |
| Abcam | Up to 100 mM |
| TargetMol | 10 mg/mL (26.94 mM) |
| Sigma-Aldrich | 200 mg/mL |
| Cayman Chemical | 10 mg/mL |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.71 mg of this compound (see calculation below).
-
Calculation:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 371.23 g/mol x 1000 mg/g = 3.7123 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 3.71 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.
-
Short-term storage: Store aliquots at -20°C for up to one month.[6]
-
Long-term storage: For storage longer than one month, it is recommended to store aliquots at -80°C, where they can be stable for up to 6 months.[6]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
Application Notes and Protocols: Assessing Cell ViViability in Response to PD 174265 using MTT/XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing cell viability and cytotoxicity upon treatment with PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] The provided methodologies utilize two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. These protocols are designed to be a comprehensive resource, offering step-by-step instructions, data presentation guidelines, and visual representations of the experimental workflow and the targeted signaling pathway.
Introduction
The MTT and XTT assays are reliable and widely used methods to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8] Both assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[5][6][7][9] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt, and the amount of formazan produced is directly proportional to the number of living cells.[5][10]
This compound is a cell-permeable small molecule that selectively inhibits the tyrosine kinase activity of EGFR.[1][2][3] By blocking the autophosphorylation of EGFR, this compound disrupts downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Consequently, inhibition of EGFR signaling by this compound is expected to reduce cell viability in EGFR-dependent cancer cell lines.
These application notes provide a framework for quantifying the cytotoxic effects of this compound on cultured cells using either the MTT or XTT assay.
Data Presentation
All quantitative data from the MTT or XTT assays should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on cell viability. The results should be expressed as a percentage of the viability of untreated control cells.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (nM) | Absorbance (OD) | % Viability |
| 0 (Control) | [Insert Value] | 100% |
| [Concentration 1] | [Insert Value] | [Calculate %] |
| [Concentration 2] | [Insert Value] | [Calculate %] |
| [Concentration 3] | [Insert Value] | [Calculate %] |
| [Concentration 4] | [Insert Value] | [Calculate %] |
| [Concentration 5] | [Insert Value] | [Calculate %] |
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Experimental Protocols
The following are detailed protocols for the MTT and XTT assays to assess the effect of this compound on cell viability.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a widely used method that results in the formation of an insoluble purple formazan product that must be solubilized before absorbance reading.[5][6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (Solubilized in DMSO to a stock concentration of 10 mM)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A suggested starting concentration range is 0.1 nM to 1000 nM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently by pipetting up and down or by using a plate shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
Protocol 2: XTT Cell Viability Assay
The XTT assay offers the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.[10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (Solubilized in DMSO to a stock concentration of 10 mM)
-
96-well flat-bottom plates
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent according to the manufacturer's instructions)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 1).
-
-
Treatment with this compound:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 2).
-
-
XTT Assay:
-
After the treatment incubation, prepare the XTT labeling mixture immediately before use.[9]
-
Add 50 µL of the XTT labeling mixture to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[9] A reference wavelength between 630-690 nm can be used.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for MTT/XTT cell viability assay with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound [sigmaaldrich.com]
- 4. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of PD 174265 in Breast Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, cell-permeable, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Extensive research has demonstrated the critical role of the EGFR signaling pathway in the proliferation, survival, and metastasis of various cancer types, including breast cancer.[4][5][6] Overexpression of EGFR is observed in a significant subset of breast cancers and is often associated with a poor prognosis.[4] As a selective EGFR inhibitor, this compound presents a valuable tool for investigating the therapeutic potential of targeting this pathway in breast cancer cell line models.
This document provides detailed application notes and protocols for the use of this compound in breast cancer cell line studies. It is important to note that while this compound has a well-characterized biochemical activity, specific data on its application in a wide range of breast cancer cell lines is limited in publicly available literature. Therefore, the provided protocols are based on established methodologies for similar EGFR inhibitors and should be adapted and optimized for specific cell lines and experimental conditions.
Data Presentation
| Target | Assay Type | IC50 Value | Reference |
| EGFR Tyrosine Kinase | Biochemical Assay | 0.45 nM | [1][2][3][7] |
| EGF-induced Tyrosine Phosphorylation | Cellular Assay | 39 nM | [2][8] |
| Heregulin-induced Tyrosine Phosphorylation | Cellular Assay | 220 nM | [2][8] |
Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By blocking the initial autophosphorylation step, this compound effectively shuts down these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell line of interest (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A starting concentration range of 1 nM to 10 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Breast cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in breast cancer cell lines.
Caption: A typical experimental workflow for investigating this compound.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in breast cancer. Although specific data in breast cancer cell lines is sparse, its high potency and selectivity for EGFR make it a promising candidate for further preclinical studies. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments to elucidate the therapeutic potential of this compound in various breast cancer subtypes. It is imperative that researchers empirically determine the optimal experimental conditions for their specific cellular models.
References
- 1. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on progression of epidermal growth factor receptor (EGFR) inhibitors as an efficient approach in cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 7. This compound | EGFR | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following PD 174265 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent and selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of 0.45 nM.[1][2] EGFR is a key regulator of cellular processes including proliferation, survival, and differentiation.[3][4] In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and inhibition of apoptosis.[5] By inhibiting the tyrosine kinase activity of EGFR, this compound blocks downstream signaling pathways, primarily the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival.[4][6] This inhibition can lead to cell cycle arrest and induction of apoptosis, making EGFR inhibitors like this compound promising anti-cancer agents.[5][7]
Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and elimination of damaged or cancerous cells.[7] Evasion of apoptosis is a hallmark of cancer.[8] EGFR tyrosine kinase inhibitors (TKIs) have been shown to induce apoptosis by modulating the expression and activity of key regulatory proteins.[7][9] Inhibition of EGFR signaling can lead to the upregulation of pro-apoptotic proteins from the BCL-2 family, such as BIM, and downregulation of anti-apoptotic proteins like Mcl-1.[9][10] This shift in the balance between pro- and anti-apoptotic proteins results in the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and subsequent activation of caspases.[11][12] Additionally, EGFR inhibition can influence the extrinsic apoptosis pathway through modulation of death receptor signaling.[7]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting and differentiating between early apoptotic, late apoptotic/necrotic, and viable cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound treatment in cancer cells using Annexin V and PI staining followed by flow cytometry.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549, HCT116)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A suggested concentration range for initial experiments is 0.1, 1, 10, and 100 nM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Aspirate the medium from the wells and replace it with 2 mL of medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium from each well into a separate 15 mL conical tube (this will contain floating, potentially apoptotic cells).
-
Gently wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete culture medium to each well and gently pipette to create a single-cell suspension.
-
Combine the detached cells with the previously collected culture medium for each respective sample.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Acquire at least 10,000 events per sample.
-
Use a dot plot of FITC (Annexin V) versus PI to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant - this population is often small in apoptosis studies).
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables.
Table 1: Percentage of Apoptotic Cells after this compound Treatment for 48 hours
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| This compound | 0.1 | 92.8 ± 3.5 | 4.1 ± 0.8 | 3.1 ± 0.6 | 7.2 ± 1.4 |
| This compound | 1 | 85.6 ± 4.2 | 8.9 ± 1.5 | 5.5 ± 1.1 | 14.4 ± 2.6 |
| This compound | 10 | 65.3 ± 5.8 | 20.7 ± 3.2 | 14.0 ± 2.5 | 34.7 ± 5.7 |
| This compound | 100 | 40.1 ± 6.5 | 35.4 ± 4.8 | 24.5 ± 3.9 | 59.9 ± 8.7 |
Values are presented as mean ± standard deviation from three independent experiments. Note: These are example data and actual results may vary depending on the cell line and experimental conditions.
Table 2: Time-Dependent Induction of Apoptosis by this compound (10 nM)
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.5 ± 1.8 | 1.8 ± 0.3 | 1.7 ± 0.4 | 3.5 ± 0.7 |
| 24 | 78.9 ± 4.5 | 12.3 ± 2.1 | 8.8 ± 1.5 | 21.1 ± 3.6 |
| 48 | 65.3 ± 5.8 | 20.7 ± 3.2 | 14.0 ± 2.5 | 34.7 ± 5.7 |
| 72 | 50.2 ± 6.1 | 28.5 ± 4.3 | 21.3 ± 3.8 | 49.8 ± 8.1 |
Values are presented as mean ± standard deviation from three independent experiments. Note: These are example data and actual results may vary depending on the cell line and experimental conditions.
Conclusion
This document provides a comprehensive guide for the analysis of apoptosis induced by the EGFR inhibitor this compound using flow cytometry. The detailed protocols and data presentation formats are intended to assist researchers in designing, executing, and interpreting experiments to evaluate the pro-apoptotic effects of this compound. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the practical steps involved in the analysis. Accurate and reproducible quantification of apoptosis is crucial for understanding the mechanism of action of anti-cancer drugs like this compound and for their continued development in oncology research.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Proapoptotic BH3-only BCL-2 family protein BIM connects death signaling from epidermal growth factor receptor inhibition to the mitochondrion. | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols for Combining PD 174265 with Cisplatin in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional cytotoxic agents represents a promising strategy in cancer treatment. This document provides detailed application notes and protocols for the experimental combination of PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with cisplatin, a widely used DNA-damaging chemotherapeutic agent.
Rationale for Combination:
Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which block DNA replication and transcription, ultimately leading to apoptosis.[1][2][3] However, cancer cells can develop resistance to cisplatin through various mechanisms, including enhanced DNA repair and activation of pro-survival signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and DNA repair.
This compound is a cell-permeable and reversible inhibitor of the EGFR tyrosine kinase with an IC50 of 0.45 nM.[4][5] By inhibiting EGFR, this compound can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and repair of DNA damage. Therefore, combining this compound with cisplatin is hypothesized to synergistically enhance anti-tumor activity by preventing the repair of cisplatin-induced DNA damage and promoting apoptosis.
While direct experimental data on the combination of this compound and cisplatin is limited, studies on other EGFR inhibitors in combination with cisplatin provide a strong basis for this approach and serve as a model for the protocols outlined below.
Data Presentation: Synergistic Effects of EGFR Inhibitors and Cisplatin in Cancer Cell Lines
The following tables summarize quantitative data from studies combining other EGFR inhibitors with cisplatin, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of EGFR Inhibitors in Combination with Cisplatin
| Cell Line | Cancer Type | EGFR Inhibitor | Cisplatin IC50 (alone) | Combination Effect | Reference |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Afatinib | 5.4 ± 0.4 µg/mL | Synergistic (CI < 1) | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Afatinib | 7.6 ± 1.4 µg/mL | Synergistic (CI < 1) | [6] |
| A549 | Non-Small Cell Lung Cancer | Erlotinib | Not specified | Enhanced growth inhibition | Not specified in abstracts |
| Various | Oral Squamous Cell Carcinoma | AG1478 | Not specified | Augmented inhibition, especially in cisplatin-resistant lines |
Table 2: In Vivo Tumor Growth Inhibition by EGFR Inhibitor and Cisplatin Combination
| Xenograft Model | Cancer Type | Treatment Groups | Outcome | Reference |
| NTUB1 and T24 | Urothelial Carcinoma | Control, Cisplatin, MLN4924, Combination | Significant anti-tumor effect with combination | [2][4] |
| NCI-H1993 | Non-Small Cell Lung Cancer | Control, DEX, Cisplatin, DEX + Cisplatin | Best response in combination group | |
| A431 | Epidermoid Squamous Carcinoma | Control, CDDP, CDDP + E3C1 | Reduced tumor growth and longer survival with combination |
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Lines: Select appropriate cancer cell lines with known EGFR expression levels (e.g., A431, CAL27, FaDu, A549).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation
-
This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute in culture medium to the desired final concentrations.
-
Cisplatin: Prepare a stock solution (e.g., 1 mg/mL or 3.33 mM) in sterile, nuclease-free water or 0.9% NaCl solution. Store at room temperature, protected from light. Further dilute in culture medium to the desired final concentrations.
3. Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Seed cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound alone, cisplatin alone, and their combination. A fixed-ratio or a checkerboard (matrix) design can be used.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the nature of the interaction (synergistic, additive, or antagonistic) by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
5. Western Blot Analysis
-
Treat cells as for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the EGFR signaling pathway (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) and markers of DNA damage and apoptosis (e.g., γ-H2AX, cleaved PARP, cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
1. Animal Model
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.
-
Tumor Xenograft Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) with calipers every 2-3 days.
2. Treatment Protocol
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-10 mice per group):
-
Vehicle control (e.g., saline or DMSO vehicle)
-
This compound alone
-
Cisplatin alone
-
This compound and Cisplatin combination
-
-
This compound Administration: Administer orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., daily or 5 days a week).
-
Cisplatin Administration: Administer intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., once or twice a week).
-
Monitor tumor volume and body weight of the mice throughout the experiment.
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
3. Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment groups.
-
Survival Analysis: Monitor the survival of the mice in each group.
-
Toxicity Evaluation: Monitor body weight, clinical signs of distress, and perform histological analysis of major organs at the end of the study.
4. Immunohistochemistry
-
Excise tumors at the end of the study and fix them in 10% formalin.
-
Embed the tumors in paraffin and section them.
-
Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Mandatory Visualizations
References
- 1. WO2015095807A1 - Cancer treatments using combinations of egfr and erk inhibitors - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the Voltage-Gated Calcium Channel Antagonist Nimodipine on the Development of Oligodendrocyte Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing EGFR Localization in Response to PD 174265 using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Ligand-induced activation of EGFR also triggers its internalization from the plasma membrane into endosomes, a critical process for signal attenuation and receptor degradation.[3][4]
PD 174265 is a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase activity with an IC50 of 0.45 nM.[5][6][7] By blocking the kinase function, this compound is expected to modulate EGFR-mediated signaling. Understanding the impact of this inhibitor on the subcellular localization of EGFR is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics. This application note provides a detailed protocol for immunofluorescence staining to visualize and quantify the effects of this compound on EGFR localization.
Principle of the Assay
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of specific proteins within cells. This protocol utilizes an anti-EGFR antibody to specifically label the receptor. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing for the detection of EGFR using a fluorescence microscope. By treating cells with this compound, researchers can observe changes in the distribution of EGFR, such as its retention on the plasma membrane or alterations in its endosomal trafficking. The expected outcome is that by inhibiting EGFR's tyrosine kinase activity, this compound will prevent the ligand-induced internalization of the receptor, leading to its accumulation at the cell surface.
Materials and Reagents
-
Human cancer cell line overexpressing EGFR (e.g., A431, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-EGFR antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Protocol
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and this compound concentration may be required for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Seed EGFR-overexpressing cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, starve the cells in serum-free medium for 4-6 hours to reduce basal EGFR activation.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the indicated time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a specified duration (e.g., 15-30 minutes) to induce EGFR internalization in the control group. A non-stimulated control group should also be included.
Immunofluorescence Staining
-
Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary to allow the antibodies to access intracellular epitopes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-EGFR antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges of the coverslips with nail polish to prevent drying.
Imaging and Analysis
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images of multiple fields of view for each experimental condition.
-
Analyze the images to assess the subcellular localization of EGFR. In untreated, serum-starved cells, EGFR is expected to be predominantly on the plasma membrane.[3] Upon EGF stimulation, EGFR should be observed in intracellular vesicles (endosomes). In cells pre-treated with this compound, EGF-induced internalization is expected to be inhibited, resulting in the retention of EGFR at the plasma membrane.
-
For quantitative analysis, image analysis software can be used to measure the fluorescence intensity at the plasma membrane versus the cytoplasm.
Data Presentation
The following table summarizes the expected outcomes of the immunofluorescence experiment.
| Treatment Condition | Expected EGFR Localization | Interpretation |
| Untreated (Serum-starved) | Predominantly at the plasma membrane | Basal state with minimal EGFR internalization. |
| EGF Stimulation | Internalized into cytoplasmic vesicles (endosomes) | Ligand-induced endocytosis of activated EGFR.[3] |
| This compound + EGF Stimulation | Predominantly at the plasma membrane | Inhibition of ligand-induced internalization due to blockage of EGFR kinase activity. |
| This compound Alone | Predominantly at the plasma membrane | This compound itself is not expected to induce internalization. |
Visualizations
EGFR Signaling Pathway and Point of Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Immunofluorescence Staining
Caption: Workflow for EGFR immunofluorescence staining.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1-2 hours.- Titrate primary and secondary antibodies.- Increase the number and duration of wash steps. |
| No/Weak Signal | - Primary antibody not suitable for IF- Low EGFR expression in cell line- Inactive secondary antibody- Over-fixation | - Check antibody datasheet for IF validation.- Use a cell line with high EGFR expression.- Use a fresh, properly stored secondary antibody.- Reduce fixation time or PFA concentration. |
| Non-specific Staining | - Secondary antibody binding non-specifically- Primary antibody cross-reactivity | - Include a secondary antibody-only control.- Use a more specific primary antibody. |
Conclusion
This application note provides a comprehensive protocol for the immunofluorescence staining of EGFR to investigate the effects of the tyrosine kinase inhibitor this compound on its subcellular localization. This method is a valuable tool for researchers in cancer biology and drug development to visualize and quantify the cellular response to EGFR inhibition, providing insights into the mechanism of action of potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of EGF-receptor tyrosine kinase inhibitor on Rab5 function during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells. [scholars.duke.edu]
- 7. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EGFR-Dependent Cell Signaling Using PD 174265
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. PD 174265 is a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase.[1][2][3][4] Its cell-permeable nature makes it an invaluable tool for in vitro and in vivo studies of EGFR-dependent signaling pathways.[1][2][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate EGFR signaling.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][3] By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This inhibitory action is reversible, allowing for comparative studies with irreversible EGFR inhibitors.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and cellular effects.
| Parameter | Value | Cell/System | Reference |
| IC50 (EGFR Tyrosine Kinase) | 0.45 nM (450 pM) | Biochemical Assay | [1][2][3][5][6] |
| IC50 (EGF-induced Tyrosine Phosphorylation) | 39 nM | In Cells | [5] |
| IC50 (Heregulin-induced Tyrosine Phosphorylation) | 220 nM | In Cells | [5] |
Signaling Pathway Diagram
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
Here are detailed protocols for key experiments to study EGFR-dependent cell signaling using this compound.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation and the phosphorylation of downstream targets like ERK and AKT.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of EGFR signaling.
Materials:
-
Cells expressing EGFR (e.g., A431, MDA-MB-468)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total protein or a loading control like actin.
-
Cell Viability Assay (MTT or XTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
MTT/XTT Addition and Incubation:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
In Vitro Kinase Assay
This protocol directly measures the inhibitory activity of this compound on the kinase activity of purified EGFR.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing kinase buffer, a peptide substrate for EGFR, and varying concentrations of this compound.
-
-
Enzyme Addition:
-
Add purified recombinant EGFR to each well to initiate the kinase reaction.
-
-
ATP Addition and Incubation:
-
Add ATP to start the phosphorylation of the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the inhibition percentage against the log concentration of the inhibitor.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[2][5] Prepare a concentrated stock solution in DMSO and dilute it in culture medium for cellular assays. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Reversibility: As a reversible inhibitor, the duration of action of this compound will depend on its concentration and the washout rate. This is an important consideration when designing experiments, especially when comparing its effects to irreversible inhibitors.[1][5]
-
Cell Line Selection: The sensitivity to this compound will vary between different cell lines depending on their level of EGFR expression, mutation status, and dependence on EGFR signaling for survival and proliferation.
-
Controls: Always include appropriate controls in your experiments, such as vehicle-only (DMSO) controls, positive controls (EGF stimulation without inhibitor), and negative controls (no EGF stimulation).
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the complexities of EGFR-dependent cell signaling and to evaluate its potential as a therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound [sigmaaldrich.com]
- 4. This compound | EGFR | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 174265 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PD 174265, a potent and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Here you will find troubleshooting advice for common solubility issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Overcoming this compound Solubility Challenges
Issue: My this compound is not dissolving properly.
This is a common challenge that can often be resolved with the right solvent and technique. Here are the steps to troubleshoot solubility issues:
-
Verify the Recommended Solvent: The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] Dimethylformamide (DMF) and Ethanol can also be used, but at lower concentrations.[1]
-
Check for Solvent Quality: Ensure that you are using high-purity, anhydrous (water-free) DMSO. The presence of water can significantly decrease the solubility of many small molecule inhibitors.
-
Employ Mechanical Assistance:
-
Vortexing: After adding the solvent, vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication: If the compound remains insoluble, sonicate the vial in a water bath for 5-10 minutes.[2] This can help to break up any clumps of powder and increase the surface area for dissolution.
-
Warming: Gently warm the solution to 37°C in a water bath. This can increase the solubility of the compound. However, be cautious with prolonged heating as it may degrade the compound.
-
-
Prepare a Concentrated Stock Solution: It is best practice to prepare a concentrated stock solution in 100% DMSO first, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is not recommended.
-
Mind the Final Concentration: When diluting the DMSO stock into your cell culture medium or buffer, ensure the final concentration of DMSO is kept low (typically less than 0.5%) to avoid solvent-induced cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C.[1] Stock solutions in DMSO can also be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q2: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It acts by competing with ATP for the binding site on the EGFR kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Q3: What are the primary downstream signaling pathways inhibited by this compound?
By inhibiting EGFR, this compound blocks the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are crucial for cell proliferation, survival, and differentiation.
Q4: Are there any known inconsistencies in the reported solubility of this compound?
Yes, different suppliers report varying solubility of this compound in DMSO. Values ranging from 10 mg/mL to 200 mg/mL have been reported. It is always advisable to start with the lower end of the concentration range and perform a small-scale solubility test before preparing a large stock solution.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents. Note the discrepancies in reported DMSO solubility, which highlights the importance of empirical testing.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 10 | ~26.9 | Cayman Chemical, TargetMol |
| DMSO | 200 | ~538.7 | Sigma-Aldrich |
| DMSO | - | 100 | Abcam |
| DMF | 30 | ~80.8 | Cayman Chemical |
| Ethanol | 1 | ~2.7 | Cayman Chemical |
Molecular Weight of this compound: 371.23 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation of moisture.
-
Solvent Addition: Based on your desired stock concentration and the solubility data, calculate the required volume of anhydrous DMSO. For example, to prepare a 10 mM stock solution, add 269.4 µL of DMSO to 1 mg of this compound powder.
-
Dissolution: Add the DMSO to the vial. Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay for EGFR Inhibition
This protocol provides a general workflow for assessing the inhibitory effect of this compound on EGFR signaling in a cancer cell line that overexpresses EGFR (e.g., A431 cells).
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 1 x 104 cells per well in complete growth medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from your DMSO stock solution. Ensure the final DMSO concentration is below 0.5%. Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
EGFR Stimulation: Stimulate the cells by adding human epidermal growth factor (EGF) to a final concentration of 100 ng/mL and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates by Western blotting to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR. A decrease in the p-EGFR/total EGFR ratio with increasing concentrations of this compound indicates successful inhibition.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solubility Troubleshooting
Caption: A logical workflow for troubleshooting the solubility of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in PD 174265 Experiments
Welcome to the technical support center for PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing variable IC50 values for this compound across different experiments or cell lines?
A1: Inconsistent IC50 values are a common challenge and can be attributed to several factors:
-
Cell Line Specificity: The sensitivity to this compound is highly dependent on the genetic background of the cell line, particularly the expression level of EGFR and the presence of activating or resistance mutations in the EGFR signaling pathway.[1] Different cell lines will inherently exhibit different sensitivities.
-
Cell Density and Proliferation Rate: The number of cells seeded and their growth rate can influence the effective concentration of the inhibitor. Higher cell densities may require higher concentrations of this compound to achieve the same level of inhibition.
-
Assay-Specific Conditions: The type of viability or proliferation assay used (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values due to variations in their underlying principles.
-
Reversibility of Inhibition: As a reversible inhibitor, the duration of exposure to this compound is critical. Shorter incubation times may not be sufficient to reach equilibrium, leading to an underestimation of its potency.
-
ATP Concentration: this compound is an ATP-competitive inhibitor. Variations in intracellular ATP levels, which can be influenced by cell culture conditions and cell metabolic state, can affect the inhibitor's efficacy.
Solution:
-
Standardize your cell seeding density and assay duration.
-
Ensure consistent cell passage numbers for your experiments.
-
Use the same cell viability assay for comparative studies.
-
Consider optimizing the incubation time with this compound for your specific cell line.
-
If possible, measure and normalize for intracellular ATP levels.
Q2: My Western blot results show inconsistent inhibition of EGFR phosphorylation after treatment with this compound. What could be the cause?
A2: Several factors can lead to variability in Western blot results for phospho-EGFR:
-
Timing of Ligand Stimulation and Inhibitor Treatment: The timing of EGF or other ligand stimulation relative to the addition of this compound is crucial. For maximal inhibition, pre-incubation with the inhibitor before ligand stimulation is recommended.
-
Inhibitor Washout: Due to its reversible nature, washing the cells after treatment and before lysis can lead to a rapid reactivation of EGFR signaling.
-
Sub-optimal Inhibitor Concentration: The concentration of this compound may not be sufficient to completely inhibit EGFR phosphorylation in your specific cell line and experimental conditions.
-
Lysate Preparation: Inefficient lysis or phosphatase activity in the lysate can lead to dephosphorylation of EGFR, masking the inhibitory effect. Always use fresh lysis buffer containing phosphatase inhibitors.
Solution:
-
Optimize the pre-incubation time with this compound before adding the stimulating ligand.
-
Minimize the time between cell treatment and lysis, and avoid extensive washing steps if possible.
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Ensure your lysis buffer contains a cocktail of phosphatase inhibitors and is kept on ice.
Q3: I am observing unexpected off-target effects or cytotoxicity at higher concentrations of this compound. Is this normal?
A3: While this compound is a selective EGFR inhibitor, off-target effects can occur, especially at higher concentrations.
-
Kinase Selectivity: Although highly selective for EGFR, at micromolar concentrations, this compound might inhibit other kinases with structurally similar ATP-binding pockets.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Cellular Stress Responses: High concentrations of any small molecule inhibitor can induce cellular stress, leading to non-specific effects on cell viability and signaling.
Solution:
-
Consult kinase profiling data if available to understand the selectivity profile of this compound.
-
Always include a vehicle control (e.g., DMSO alone) at the same concentration used for the highest dose of the inhibitor to account for solvent effects.
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay method used. The following table summarizes reported IC50 values for this compound against EGFR and in various cell lines.
| Target/Cell Line | Assay Type | IC50 Value (nM) | Reference |
| Recombinant EGFR | ELISA | 2.62 | [2] |
| Recombinant EGFR | HTRF assay | 0.1 - 0.4 | [2] |
| EGFR (Wild Type) | Kinase Assay | 0.45 | |
| EGFR (L858R mutant) | HTRF assay | 0.4 | [2] |
| EGFR (L858R/T790M mutant) | HTRF assay | 1000 | [2] |
| A549 (NSCLC) | Cell Growth Inhibition | >10,000 | [3] |
| H1975 (NSCLC) | Cell Growth Inhibition | >10,000 | [3] |
| FaDu (HNSCC) | Cell Proliferation | Not specified | [4] |
Note: This table is for comparative purposes. Researchers should determine the IC50 value of this compound in their specific experimental system.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These are general protocols and may require optimization for your specific cell line and experimental conditions.
Western Blotting for Phospho-EGFR Inhibition
Objective: To assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human EGF
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and a loading control (e.g., GAPDH).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in complete medium. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To assess whether this compound induces apoptosis in sensitive cell lines.[5][6][7]
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound at a concentration known to inhibit proliferation (e.g., 1-10 times the IC50) for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is inhibited by this compound. This compound acts by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effectiveness of this compound in a cell-based assay.
Caption: A typical workflow for evaluating this compound.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. SKLB188 inhibits the growth of head and neck squamous cell carcinoma by suppressing EGFR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
identifying and mitigating off-target effects of PD 174265
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 174265, a potent and selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
A1: The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It is a potent, cell-permeable, and reversible inhibitor with a reported IC50 of approximately 0.45 nM.[1][2] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain and preventing the transfer of phosphate from ATP to its downstream substrates.[2] This reversible inhibition makes it a valuable tool for comparative studies with irreversible EGFR inhibitors.
Q2: How selective is this compound?
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, commonly prepared in DMSO, should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of EGFR activity in cell-based assays.
Q: I'm observing lower potency (higher IC50) of this compound in my cell-based assay compared to the reported biochemical IC50 of 0.45 nM. What could be the reason?
A: Several factors can contribute to a discrepancy between biochemical and cellular potency:
-
Cellular ATP Concentration: this compound is an ATP-competitive inhibitor. The high intracellular concentration of ATP (millimolar range) can compete with the inhibitor for binding to EGFR, leading to a higher apparent IC50 in cells.
-
Cell Permeability and Efflux: While this compound is cell-permeable, its intracellular concentration might be lower than the concentration in the culture medium due to inefficient transport across the cell membrane or active removal by efflux pumps.
-
Protein Binding: this compound may bind to other cellular proteins or components of the culture medium, reducing its free concentration available to inhibit EGFR.
-
Assay Conditions: The specific cell line, cell density, incubation time, and the method used to measure EGFR inhibition can all influence the observed potency.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
Use Serum-Free or Low-Serum Medium: If possible, perform the assay in a medium with reduced serum content to minimize protein binding of the inhibitor.
-
Consider Efflux Pump Inhibitors: If you suspect active efflux is a problem, you can co-incubate with a known efflux pump inhibitor, although this can introduce its own off-target effects and should be carefully controlled.
-
Validate with an Orthogonal Assay: Confirm your findings using a different cell-based assay that measures a distinct downstream event of EGFR signaling (e.g., phosphorylation of a downstream substrate like Akt or ERK).
Issue 2: Suspected off-target effects are confounding experimental results.
Q: I am observing a phenotype in my cells treated with this compound that I cannot attribute to EGFR inhibition. How can I identify potential off-target effects?
A: Although this compound is highly selective, at higher concentrations, it may interact with other kinases or proteins. Here are several approaches to identify off-target effects:
-
Kinome Profiling: This is the most comprehensive method to identify off-target kinase interactions. It involves screening the inhibitor against a large panel of purified kinases. Commercial services are available for this.
-
Use a Structurally Unrelated EGFR Inhibitor: Treat your cells with another potent and selective EGFR inhibitor that has a different chemical scaffold. If the observed phenotype persists with both inhibitors, it is more likely to be an on-target effect of EGFR inhibition. If the phenotype is unique to this compound, it is more likely an off-target effect.
-
Genetic Approaches:
-
EGFR Knockout/Knockdown: Use CRISPR/Cas9 or shRNA to eliminate or reduce the expression of EGFR in your cells. If the phenotype is still observed in the absence of EGFR, it is an off-target effect.
-
Rescue Experiment: In EGFR-null cells, re-express a wild-type or mutant (inhibitor-resistant) version of EGFR. If the phenotype is rescued by the inhibitor-resistant mutant in the presence of this compound, it confirms an on-target effect.
-
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of this compound to potential off-target proteins in a cellular context.
Troubleshooting Steps:
-
Review the Literature for Kinome Scans: Search for published kinome scan data for this compound or structurally similar quinazoline-based EGFR inhibitors.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for EGFR inhibition. Off-target effects are often observed at higher concentrations.
-
Validate Hits from Profiling Screens: Any potential off-target hits identified from a kinome scan should be validated using orthogonal biochemical and cell-based assays.
Data Presentation
Table 1: Expected Selectivity Profile of this compound
Based on literature reports of its high selectivity, the following table represents an expected outcome from a comprehensive kinome scan. Specific off-target kinases and their binding affinities would need to be determined experimentally.
| Target | Assay Type | IC50 / Kd | Selectivity vs. Off-Targets |
| EGFR (Primary Target) | Biochemical (IC50) | 0.45 nM | >1000-fold (hypothetical) |
| Off-Target Kinase 1 | Biochemical (Kd) | > 500 nM | - |
| Off-Target Kinase 2 | Biochemical (Kd) | > 1 µM | - |
| Off-Target Kinase 3 | Biochemical (Kd) | > 1 µM | - |
| ... (other kinases) | Biochemical (Kd) | > 1 µM | - |
Note: This table is illustrative. Actual off-target kinases and their binding affinities must be determined experimentally through kinome profiling.
Experimental Protocols
In Vitro Kinase Assay for this compound Potency Determination
This protocol describes a general method to determine the IC50 of this compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO-only control.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO control.
-
Add 10 µL of a solution containing the EGFR kinase and the peptide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for EGFR).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of this compound to EGFR and potential off-targets in intact cells.
Materials:
-
Cells expressing the target protein(s)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies against the target protein(s) and a loading control
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies against the target protein(s) and a loading control.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both vehicle- and inhibitor-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Optimizing PD 174265 Dosage for In Vivo Studies
Welcome to the technical support center for the use of PD 174265 in in vivo research. This resource provides essential guidance, troubleshooting tips, and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing successful in vivo studies with this potent EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo starting dose for this compound?
A1: Currently, there is no publicly available, peer-reviewed data that specifies a definitive in vivo dosage for this compound in any animal model. As this compound is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, initial dose-finding studies are crucial. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and to establish a preliminary pharmacokinetic (PK) and pharmacodynamic (PD) profile in the selected animal model.
Q2: How should I prepare this compound for in vivo administration?
A2: The solubility of this compound is a critical factor in preparing a suitable formulation for in vivo use. It is soluble in DMSO, DMF, and ethanol.[1] For in vivo applications, a common practice is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle to minimize toxicity. A typical vehicle for quinazoline-based inhibitors might consist of a mixture of DMSO, Cremophor EL, and saline, or a solution of polyethylene glycol (PEG) and saline. It is imperative to perform vehicle toxicity studies in parallel with your experimental cohorts.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and reversible inhibitor of the EGFR tyrosine kinase.[2][3] It functions by competing with ATP for the binding site on the kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Q4: What are the expected side effects of this compound in in vivo models?
A4: While specific in vivo toxicity data for this compound is not available, common side effects observed with other EGFR tyrosine kinase inhibitors can be anticipated. These may include dermatological toxicities (skin rash, dryness), gastrointestinal issues (diarrhea, loss of appetite), and potential for liver toxicity. Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential throughout the study.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Poor compound solubility in the chosen vehicle. | The vehicle composition is not optimal for this compound. | Try increasing the percentage of the organic solvent (e.g., DMSO) in the vehicle, but be mindful of its potential toxicity. Alternatively, explore other solubilizing agents such as PEG400 or cyclodextrins. Sonication may also aid in dissolution. |
| Signs of toxicity in animals (e.g., significant weight loss, lethargy). | The administered dose is too high (above the MTD). The vehicle itself may be causing toxicity. | Reduce the dosage of this compound. If toxicity persists, consider a different administration route or reformulate the vehicle. Always include a vehicle-only control group to assess the toxicity of the vehicle. |
| Lack of efficacy at the administered dose. | The dose is too low to achieve therapeutic concentrations at the tumor site. The compound is being rapidly metabolized and cleared. | Increase the dosage, if tolerated. Consider increasing the dosing frequency (e.g., from once daily to twice daily) based on preliminary pharmacokinetic data. |
| High variability in tumor response within the same treatment group. | Inconsistent drug administration (e.g., variable injection volumes). Heterogeneity of the tumor model. | Ensure precise and consistent administration techniques. Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. |
Experimental Protocols
General Protocol for an In Vivo Dose-Finding and Efficacy Study
-
Animal Model Selection: Choose an appropriate animal model (e.g., nude mice with human tumor xenografts expressing high levels of EGFR).
-
Dose-Range Finding (MTD) Study:
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Administer this compound daily for 5-7 days.
-
Monitor animals for signs of toxicity, including body weight loss, changes in behavior, and clinical signs of distress.
-
The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
-
Efficacy Study:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Administer this compound at doses at and below the determined MTD (e.g., MTD, 1/2 MTD, 1/4 MTD).
-
Include a vehicle-only control group.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR).
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo dosage optimization of this compound.
Troubleshooting Logic
References
Technical Support Center: Acquired Resistance to PD 174265
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to PD 174265, a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of the EGFR tyrosine kinase.[1][2][3][4][5] It functions by competing with ATP for the binding site in the EGFR kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.
Q2: After an initial response, my cells are no longer sensitive to this compound. What are the potential causes?
This phenomenon is likely due to the development of acquired resistance. The most common mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like this compound can be broadly categorized as:
-
On-target alterations: Secondary mutations in the EGFR gene that reduce the binding affinity of this compound.
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling to drive cell proliferation and survival.
-
Histologic transformation: A change in the cell lineage, for example, from a non-small cell lung cancer (NSCLC) phenotype to a small cell lung cancer (SCLC) phenotype, which is less dependent on EGFR signaling.
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
Q3: What are the common bypass signaling pathways observed in resistance to EGFR inhibitors?
Several signaling pathways have been implicated in mediating resistance to EGFR TKIs. These include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can lead to the activation of downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, independent of EGFR.
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative route for activating pro-survival signaling.
-
AXL Activation: The AXL receptor tyrosine kinase has also been shown to be a key mediator of resistance to EGFR inhibitors.
-
IGF-1R Signaling: Activation of the insulin-like growth factor 1 receptor can also contribute to resistance.[6]
-
Downstream Pathway Mutations: Mutations in components of the signaling pathways downstream of EGFR, such as in KRAS, BRAF, or PIK3CA, can render the cells independent of EGFR signaling.[7]
Q4: Are there known EGFR mutations that can cause resistance to this compound?
While specific secondary mutations conferring resistance to this compound have not been extensively documented in the literature, it is highly probable that mutations analogous to those seen with other reversible EGFR TKIs could play a role. The most well-characterized resistance mutation for first-generation EGFR TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[7][8] This mutation increases the affinity of the receptor for ATP, making it more difficult for competitive inhibitors like this compound to bind effectively.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in a cell line model.
| Potential Cause | Suggested Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Verify IC50 Shift: Perform a dose-response assay to confirm a rightward shift in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells compared to the parental cell line. 2. Isolate Clonal Populations: Use limiting dilution or single-cell sorting to isolate and expand individual clones from the resistant population. Characterize the IC50 of these clones to determine the heterogeneity of resistance. |
| On-target EGFR mutations | 1. Sequence EGFR: Extract genomic DNA from the resistant cells and sequence the kinase domain of the EGFR gene (exons 18-21) to identify potential secondary mutations, paying close attention to the T790 residue. 2. Switch to an Irreversible Inhibitor: If a T790M-like mutation is suspected or confirmed, consider testing the efficacy of a third-generation, irreversible EGFR inhibitor that is designed to overcome this type of resistance. |
| Activation of bypass signaling pathways | 1. Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of other RTKs such as MET, HER2, AXL, or IGF-1R. 2. Western Blot Analysis: Validate the findings from the RTK array by performing Western blots for the phosphorylated and total protein levels of the suspected activated RTKs and key downstream effectors (e.g., p-AKT, p-ERK). 3. Combination Therapy: If a bypass pathway is identified, test the combination of this compound with an inhibitor targeting the activated pathway (e.g., a MET inhibitor if MET is amplified). |
Issue 2: Inconsistent results with this compound in vitro.
| Potential Cause | Suggested Troubleshooting Steps |
| Compound Instability | 1. Proper Storage: Ensure this compound is stored as a stock solution at -20°C or -80°C and protected from light to prevent degradation. 2. Fresh Working Solutions: Prepare fresh working solutions of this compound from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Conditions | 1. Consistent Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect the cellular response to the inhibitor. 2. Serum Concentration: Be aware that growth factors present in fetal bovine serum (FBS) can activate bypass signaling pathways and potentially mask the effect of this compound. Consider using reduced serum conditions for certain assays. |
| Mycoplasma Contamination | 1. Regular Testing: Routinely test cell lines for mycoplasma contamination, as this can alter cellular signaling and drug response. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be generated when characterizing a this compound-resistant cell line.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | EGFR T790M Status | p-MET / Total MET (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Example-Parental | 5 | - | - | Negative | 1.0 | 1.0 |
| Example-Resistant | - | 500 | 100 | Positive | 1.2 | 3.5 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial Dosing: Culture the parental cells in the presence of a range of this compound concentrations to determine the initial dose, which should be close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Exposure: Culture the cells in the presence of the initial dose of this compound. Change the medium with fresh drug every 3-4 days.
-
Monitor Cell Growth: Observe the cells regularly. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells.
-
Dose Escalation: Once the cells resume a stable growth rate, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over a period of several months.
-
Characterize Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), the population is considered resistant.
-
Isolate Clones (Optional): Perform single-cell cloning to establish clonal resistant cell lines.
-
Cryopreserve: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot for Bypass Signaling Pathway Activation
Materials:
-
Parental and this compound-resistant cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between the parental and resistant cell lines.
Visualizations
Caption: Overview of this compound action and mechanisms of acquired resistance.
Caption: Workflow for characterizing acquired resistance to this compound.
Caption: MET amplification as a bypass signaling mechanism for this compound resistance.
References
- 1. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. f.oaes.cc [f.oaes.cc]
- 4. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of concurrent genomic alterations in epidermal growth factor receptor (EGFR)-mutated lung cancer - Gini - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
stability of PD 174265 in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of PD 174265 in cell culture experiments, with a focus on its stability.
Troubleshooting and FAQs
Q1: My cells are not responding to this compound treatment as expected. What could be the issue?
A1: There are several potential reasons for a lack of expected cellular response:
-
Compound Instability: this compound may be degrading in your specific cell culture media and conditions. The rate of degradation can be influenced by media components, pH, temperature, and light exposure. We recommend performing a stability study to determine the half-life of this compound in your experimental setup.
-
Suboptimal Concentration: The effective concentration can vary between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: The target cells may have inherent or acquired resistance to EGFR inhibitors. This could be due to mutations in EGFR or downstream signaling components.
-
Incorrect Preparation or Storage: Ensure that your stock solutions are prepared and stored correctly. This compound stock solutions in DMSO are stable for up to 3 months at -20°C or up to 6-12 months at -80°C.[1]
Q2: How can I determine the stability of this compound in my cell culture media?
A2: We recommend conducting a time-course experiment where you incubate this compound in your cell culture media (with and without serum) and measure its concentration at different time points using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the known degradation pathways for this compound?
A3: Currently, there is no specific published data on the degradation pathways of this compound in cell culture media. Potential degradation could occur via hydrolysis or enzymatic degradation by components in the serum.
Q4: Can I pre-mix this compound in my media for long-term experiments?
A4: Due to the potential for degradation, it is best to prepare fresh media containing this compound for each media change, especially for long-term experiments. If you need to use pre-mixed media, a stability study under your specific storage conditions is highly recommended.
Q5: What are the downstream signaling pathways affected by this compound?
A5: this compound is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] By inhibiting EGFR, it blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival, primarily the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway .[2]
Data Presentation: Stability of this compound
As there is no publicly available quantitative data on the stability of this compound in cell culture media, we provide the following template for you to summarize your experimental findings.
| Time (hours) | Concentration in Media without Serum (% of initial) | Concentration in Media with 10% FBS (% of initial) |
| 0 | 100% | 100% |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 | ||
| Calculated Half-life |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare two sets of your cell culture medium: one without FBS and one supplemented with your desired concentration of FBS (e.g., 10%).
-
Spike both media preparations with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
-
Incubation:
-
Aliquot the this compound-containing media into sterile tubes or wells.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The T=0 sample should be collected immediately after adding the compound.
-
For each time point, it is recommended to have triplicate samples.
-
Immediately after collection, samples should be processed or flash-frozen and stored at -80°C to prevent further degradation.
-
-
Sample Preparation for HPLC-MS:
-
If your media contains serum, you will need to perform a protein precipitation step. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of your media sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.
-
The method should be optimized for the separation and detection of this compound.
-
A standard curve of this compound in the corresponding matrix (media with or without serum) should be prepared to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time.
-
From this plot, you can determine the half-life (t½) of this compound under your specific conditions.
-
Visualizations
Signaling Pathways
Caption: Overview of EGFR signaling inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway downstream of EGFR.
Caption: The MAPK/ERK signaling pathway downstream of EGFR.
Experimental Workflow
Caption: Workflow for determining this compound stability in media.
References
Technical Support Center: PD 174265 & Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD 174265 who are experiencing cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its high selectivity and low IC50 value (approximately 0.45 nM for EGFR) make it a powerful tool for studying EGFR signaling.[1][2]
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines when using this compound?
EGFR signaling is crucial for the proliferation, survival, and migration of many non-cancerous cell types, particularly epithelial cells (like keratinocytes) and fibroblasts.[3][4][5][6][7] By inhibiting EGFR, this compound can disrupt these essential cellular processes, leading to cell death or a halt in proliferation, which is observed as cytotoxicity. This is considered an "on-target" effect of the inhibitor.
Q3: At what concentration should I use this compound to inhibit EGFR without causing excessive cytotoxicity in my non-cancerous cells?
The optimal concentration of this compound will vary depending on the specific non-cancerous cell line and the experimental goals. It is essential to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your particular cell line. This will help you identify a concentration that effectively inhibits EGFR signaling with minimal cytotoxicity.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
Q5: Can I supplement my cell culture media to reduce the cytotoxic effects of this compound?
It may be possible to reduce cytotoxicity by providing alternative pro-survival signals. For example, growth factors that signal through other receptor tyrosine kinases (e.g., FGF or PDGF for fibroblasts) could potentially compensate for the inhibition of EGFR signaling.[9] However, this approach should be carefully validated to ensure it does not interfere with the experimental objectives.
Troubleshooting Guide: Unexpected Cytotoxicity
Use this guide to troubleshoot common issues related to cytotoxicity when using this compound in non-cancerous cell lines.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity at expected non-toxic concentrations | Cell line is highly dependent on EGFR signaling: Some non-cancerous cell lines, especially primary keratinocytes and fibroblasts, are very sensitive to EGFR inhibition. | Perform a detailed dose-response curve to determine the precise IC50 for your cell line. Consider using a lower concentration of this compound or reducing the treatment duration. |
| Incorrect compound concentration: Errors in dilution or calculation may result in a higher than intended concentration of this compound. | Prepare fresh dilutions of this compound from a new stock solution and verify all calculations. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Run a vehicle control experiment with the solvent at the same final concentration used in your this compound treatment wells. If the solvent is toxic, reduce its final concentration. | |
| Inconsistent cytotoxicity results between experiments | Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability in cytotoxicity measurements. | Ensure a consistent cell seeding density across all experiments. Use a cell counter for accurate cell quantification. |
| Changes in cell culture conditions: Variations in media, serum, or incubation conditions can affect cell health and sensitivity to the inhibitor. | Maintain consistent cell culture conditions for all experiments. | |
| Compound degradation: Improper storage of this compound stock solutions can lead to degradation and loss of potency. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High background in cytotoxicity assay | Phenol red or serum interference: Components in the cell culture medium can interfere with the absorbance or fluorescence readings of some cytotoxicity assays (e.g., MTT). | Use serum-free and phenol red-free medium during the assay incubation period if possible. Always include a media-only background control. |
| Precipitation of the compound: this compound may precipitate in the culture medium, leading to inaccurate results. | Visually inspect the culture wells for any signs of precipitation. If observed, try a lower concentration or a different solvent. |
Data Presentation: Dose-Response of this compound
It is crucial to determine the cytotoxic profile of this compound for each non-cancerous cell line used in your experiments. The following table can be used to record and analyze the data from a dose-response experiment.
| This compound Concentration (nM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Average % Viability | Standard Deviation |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 | 0 |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| 10000 |
Use this table to calculate the IC50 value for your specific non-cancerous cell line.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10][11][12]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10][11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing this compound Cytotoxicity with the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere.
-
Controls: Prepare wells for:
-
Background control: Medium only.
-
Spontaneous LDH release: Cells with vehicle control.
-
Maximum LDH release: Cells with a lysis solution provided in the kit.
-
-
Treatment: Add your prepared this compound dilutions to the designated wells.
-
Incubation: Incubate the plate for your desired treatment duration.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[13][14][15][16]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.[13][14][15][16]
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).[13][14][15][16]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the spontaneous and maximum LDH release controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Epidermal Growth Factor Protects Fibroblasts from Apoptosis via PI3 kinase and Rac Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Ectodomain Shedding of Epidermal Growth Factor Receptor Ligands Is Required for Keratinocyte Migration in Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR enhances early healing after cutaneous incisional wounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytoprotection of human dermal fibroblasts against silver sulfadiazine using recombinant growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Understanding Variability in PD 174265 IC50 Values
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in the half-maximal inhibitory concentration (IC50) values of PD 174265 across different studies and experimental setups. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and address these discrepancies.
Data Presentation: this compound IC50 Values
The IC50 of this compound, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, can vary significantly depending on the assay format. Below is a summary of reported IC50 values.
| Assay Type | Target/Cell Line | IC50 Value (nM) | Reference Compound | Notes |
| Biochemical Assay | Recombinant EGFR Tyrosine Kinase | 0.45 | This compound | Measures direct inhibition of the isolated enzyme.[1][2][3] |
| Cell-Based Assay | A431 (Human epidermoid carcinoma) | 21 | PD 168393 | Growth inhibition measured by MTT assay after 72 hours. PD 168393 is a structurally related irreversible inhibitor.[4] |
| Cell-Based Assay | H1975 (Human lung adenocarcinoma) | 5 - 57 | Other EGFR Inhibitors (Osimertinib, Afatinib) | H1975 cells harbor the L858R and T790M EGFR mutations, which can affect inhibitor sensitivity. Specific IC50 data for this compound in this cell line is not readily available in the cited literature. |
| Cell-Based Assay | HCC827 (Human lung adenocarcinoma) | <1 - 17 | Other EGFR Inhibitors (Gefitinib, Erlotinib, Osimertinib) | HCC827 cells have an EGFR exon 19 deletion, making them sensitive to many EGFR inhibitors. Specific IC50 data for this compound in this cell line is not readily available in the cited literature.[4][5][6] |
Note: The variability in IC50 values for "Other EGFR Inhibitors" in H1975 and HCC827 cells highlights the principle of cell line-dependent sensitivity based on their specific EGFR mutation status. While direct IC50 values for this compound in these lines are not provided in the search results, similar variability is expected.
Experimental Protocols
Understanding the nuances of experimental protocols is critical to interpreting IC50 data. Below are detailed methodologies for biochemical and cell-based assays.
Biochemical EGFR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of isolated EGFR.
Objective: To determine the concentration of this compound required to inhibit 50% of EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)
-
384-well plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR and the peptide substrate in kinase assay buffer.
-
Reaction Setup: Add the diluted EGFR enzyme to the wells of a 384-well plate.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The concentration of ATP should be close to its Km value for EGFR to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Plot the percentage of EGFR inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based EGFR Autophosphorylation Assay (In Situ)
This assay measures the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.
Objective: To determine the concentration of this compound required to inhibit 50% of ligand-induced EGFR autophosphorylation in intact cells.
Materials:
-
Cancer cell lines with known EGFR expression and mutation status (e.g., A431, H1975, HCC827)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)
-
Detection system (e.g., Western blot, ELISA, In-Cell Western)
Methodology:
-
Cell Culture: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Serum Starvation: To reduce basal EGFR activity, starve the cells by replacing the growth medium with a low-serum or serum-free medium for a period of 4 to 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a defined period (e.g., 1-4 hours).
-
Ligand Stimulation: Stimulate the cells with a specific concentration of EGF for a short period (e.g., 5-15 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-EGFR:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total EGFR and a detection antibody for phospho-EGFR.
-
-
Data Analysis: Quantify the levels of phosphorylated EGFR relative to total EGFR for each inhibitor concentration. Plot the percentage of inhibition of EGFR phosphorylation against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Troubleshooting Guide for IC50 Variability
Question: Why is my biochemical IC50 value for this compound much lower than what is reported in some studies?
Answer:
-
ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly lower than the Km of EGFR for ATP, you will observe a lower IC50 value. Conversely, a higher ATP concentration will lead to a higher IC50. It is crucial to use an ATP concentration at or near the Km for consistent results.
-
Enzyme Purity and Activity: The source, purity, and specific activity of the recombinant EGFR can vary between batches and suppliers. A less active enzyme preparation may lead to an apparent increase in inhibitor potency (lower IC50).
-
Substrate Choice: The type of substrate (peptide or protein) and its concentration can influence the measured IC50. Ensure you are using a substrate and concentration that are consistent with established protocols.
-
Assay Readout Technology: Different detection methods (e.g., fluorescence, luminescence, radioactivity) have varying sensitivities and can be prone to different types of interference, which may affect the calculated IC50.
Question: My cell-based IC50 value is significantly higher than the biochemical IC50. Is this normal?
Answer: Yes, this is expected. Several factors contribute to this difference:
-
Cell Permeability: this compound must cross the cell membrane to reach its intracellular target, EGFR. The efficiency of this process can vary between cell lines.
-
Intracellular ATP Concentration: The concentration of ATP inside a cell is in the millimolar range, which is much higher than the micromolar concentrations typically used in biochemical assays. This high intracellular ATP concentration will compete with this compound for binding to EGFR, leading to a higher apparent IC50.
-
Off-Target Binding and Metabolism: Inside the cell, this compound may bind to other proteins or be metabolized, reducing the effective concentration of the inhibitor that is available to bind to EGFR.
-
Efflux Pumps: Some cancer cell lines express drug efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell, lowering its intracellular concentration.
Question: I am seeing significant variability in my cell-based IC50 values between experiments. What could be the cause?
Answer:
-
Cell Line Health and Passage Number: The physiological state of your cells can impact their response to inhibitors. Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variability in the final readout. Ensure a uniform cell suspension and accurate seeding.
-
Serum Concentration: Components in fetal bovine serum can bind to the inhibitor or affect cell signaling pathways. The duration and completeness of serum starvation should be consistent.
-
Incubation Times: The duration of inhibitor treatment and ligand stimulation must be precisely controlled.
-
Inhibitor Stability: Ensure that your stock solution of this compound is stored correctly and that the compound is stable in your cell culture medium for the duration of the experiment.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining IC50 values, highlighting key stages and potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound? A1: The primary target of this compound is the epidermal growth factor receptor (EGFR) tyrosine kinase. It acts as a potent, selective, and reversible inhibitor.
Q2: Why are biochemical IC50 values generally lower than cell-based IC50 values? A2: Biochemical assays measure the direct interaction between the inhibitor and the isolated target enzyme in a controlled environment. Cell-based assays introduce complexities such as drug permeability across the cell membrane, high intracellular ATP concentrations that compete with the inhibitor, potential for drug metabolism, and active efflux of the drug from the cell. These factors reduce the effective concentration of the inhibitor at the target, resulting in a higher apparent IC50.
Q3: How does the EGFR mutation status of a cell line affect the IC50 of this compound? A3: Different EGFR mutations can alter the conformation of the ATP-binding pocket and the overall activation state of the kinase. Some mutations, like the exon 19 deletion found in HCC827 cells, can confer hypersensitivity to EGFR inhibitors. Other mutations, such as the T790M "gatekeeper" mutation in H1975 cells, can cause resistance by sterically hindering inhibitor binding. Therefore, the IC50 of this compound is expected to vary depending on the specific EGFR mutations present in the cell line being tested.
Q4: What are the key parameters to standardize in an IC50 assay to ensure reproducibility? A4: To ensure reproducibility, it is critical to standardize the following:
-
For biochemical assays: Recombinant enzyme source and concentration, ATP concentration (ideally at Km), substrate concentration, buffer composition, incubation time, and temperature.
-
For cell-based assays: Cell line identity and passage number, cell seeding density, serum concentration and duration of starvation, inhibitor and ligand concentrations, incubation times, and the detection method.
Q5: Can off-target effects contribute to the observed cellular activity of this compound? A5: While this compound is a selective EGFR inhibitor, like most kinase inhibitors, it may have off-target activities at higher concentrations. These off-target effects could contribute to the overall cellular phenotype observed, such as growth inhibition, and may vary between different cell lines depending on their unique protein expression profiles. It is important to correlate the inhibition of EGFR phosphorylation with the cellular phenotype to confirm on-target activity.
References
- 1. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Efficacy of continuous EGFR-inhibition and role of Hedgehog in EGFR acquired resistance in human lung cancer cells with activating mutation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Delivery of PD 174265
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the potent EGFR tyrosine kinase inhibitor, PD 174265, in animal models. The primary challenge in the in vivo application of this compound is its low aqueous solubility, which can significantly impact its bioavailability and therapeutic efficacy.
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound for in vivo administration.
Q1: My this compound is not dissolving in common aqueous vehicles like saline or PBS. What should I do?
A1: this compound is known to have poor aqueous solubility. Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first dissolve the compound in an organic solvent.
Recommended Solvents:
-
DMSO (Dimethyl sulfoxide): this compound is soluble in DMSO at concentrations up to 200 mg/mL. However, for in vivo use, it is crucial to keep the final concentration of DMSO low to avoid toxicity.
-
DMF (Dimethylformamide): Solubility in DMF is reported to be around 30 mg/mL.[1] Similar to DMSO, the final concentration should be minimized in the dosing solution.
-
Ethanol: Limited solubility is observed in ethanol (1 mg/mL).[1]
Protocol for Preparing a Dosing Solution:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
For administration, this stock solution should be diluted with a suitable aqueous vehicle (e.g., saline, PBS, or a solution containing co-solvents like PEG400 or Tween 80).
-
It is critical to perform a stepwise dilution, adding the aqueous vehicle to the DMSO stock slowly while vortexing to prevent precipitation.
-
Always prepare fresh dosing solutions daily and visually inspect for any precipitation before administration.
Issue 2: Low or inconsistent drug exposure in animal models after administration.
Q2: I'm observing high variability in the pharmacokinetic profile of this compound. How can I improve its absorption and bioavailability?
A2: The poor solubility of this compound is a likely cause for inconsistent absorption. Several formulation strategies can be employed to enhance its bioavailability.[2]
Potential Solutions:
-
Co-solvent Systems: Utilizing a mixture of solvents can improve and maintain the solubility of the compound in the final dosing formulation. A common combination is DMSO, PEG400, and saline.
-
Lipid-Based Formulations: For oral administration, formulating this compound in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS) can significantly enhance absorption.[3][4] These formulations form fine emulsions in the gastrointestinal tract, increasing the surface area for drug absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its dissolution rate and saturation solubility.[5][6] This can be a viable option for both oral and parenteral routes.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility and stability.[7]
Issue 3: Vehicle-related toxicity observed in my animal model.
Q3: The vehicle I am using to dissolve this compound is causing adverse effects in my animals. What are some alternative, less toxic vehicles?
A3: High concentrations of organic solvents like DMSO can be toxic. It is essential to minimize their concentration in the final formulation.
Recommendations:
-
Limit DMSO Concentration: Aim for a final DMSO concentration of less than 10% in your dosing solution, and ideally below 5%.
-
Alternative Co-solvents: Consider using less toxic co-solvents such as polyethylene glycol 300/400 (PEG300/400), propylene glycol, or Solutol HS 15.
-
Aqueous Vehicles with Surfactants: A common vehicle for poorly soluble compounds is a mixture of Tween 80 (a surfactant) in saline. A typical formulation could be 0.5-5% Tween 80 in sterile saline.
-
Lipid Emulsions: For intravenous administration, formulating the drug in a lipid emulsion (e.g., Intralipid) can be a safe and effective approach.
Frequently Asked Questions (FAQs)
Q: What is the known solubility of this compound?
A: The solubility of this compound has been reported in several organic solvents. Please refer to the table below for a summary.
| Solvent | Solubility | Reference |
| DMSO | up to 200 mg/mL | |
| DMSO | 10 mg/mL | [1][8] |
| DMSO | Soluble to 100 mM | |
| DMF | 30 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
Q: Are there any published pharmacokinetic data for this compound in animal models?
A: Currently, there is a lack of publicly available, specific pharmacokinetic data for this compound in common animal models like mice or rats. Researchers will likely need to perform their own pharmacokinetic studies to determine parameters such as bioavailability, half-life, and clearance for their specific formulation and animal model.[9][10][11][12][13]
Q: What are the recommended routes of administration for this compound in animal studies?
A: The choice of administration route will depend on the experimental design and the formulation.
-
Intraperitoneal (i.p.) injection: This is a common route for initial in vivo studies, especially when using a vehicle containing DMSO.
-
Oral gavage (p.o.): If investigating oral bioavailability, formulation strategies like lipid-based systems or nanosuspensions are highly recommended to improve absorption.[3]
-
Intravenous (i.v.) injection: For direct systemic administration and determination of absolute bioavailability, the compound must be formulated in a vehicle suitable for intravenous use, such as a solution with a low percentage of co-solvents or a lipid emulsion.
Q: How should I store this compound?
A: this compound should be stored as a solid at -20°C under desiccating conditions. Stock solutions in DMSO can also be stored at -20°C or -80°C for extended periods, but repeated freeze-thaw cycles should be avoided.[14] It is advisable to aliquot stock solutions into smaller volumes.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Vehicle Preparation:
-
Prepare a fresh vehicle solution consisting of PEG400 and sterile saline. A common ratio is 40% PEG400 and 60% saline.
-
-
Final Dosing Solution Preparation:
-
On the day of dosing, calculate the required volume of the this compound stock solution based on the desired final concentration and dosing volume.
-
In a sterile tube, first add the required volume of PEG400.
-
To the PEG400, add the calculated volume of the DMSO stock solution and mix thoroughly.
-
Slowly add the sterile saline to the DMSO/PEG400 mixture while continuously vortexing to prevent precipitation.
-
The final composition of this example formulation would be 10% DMSO, 40% PEG400, and 50% saline.
-
Visually inspect the final solution for any signs of precipitation before administration.
-
Visualizations
Caption: Workflow for developing and testing this compound formulations.
Caption: Decision tree for troubleshooting this compound in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | EGFR | TargetMol [targetmol.com]
- 9. Orally bioavailable Syk inhibitors with activity in a rat PK/PD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
dealing with precipitation of PD 174265 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling PD 174265, with a specific focus on addressing precipitation issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2][3][4][5] It is also soluble in dimethylformamide (DMF) and to a lesser extent, ethanol.[3]
Q2: My this compound precipitated out of my aqueous buffer after I diluted it from a DMSO stock. Why did this happen?
A2: this compound has low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can crash out of solution if its final concentration exceeds its solubility limit in the aqueous medium.
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. It is also important to properly manage the percentage of the organic solvent in the final solution. For sensitive experiments, the final DMSO concentration should be kept low (typically below 0.5%) and a vehicle control should be used.
Q4: What is the stability of this compound in a stock solution?
A4: When stored as a stock solution in a solvent like DMSO at -80°C, this compound is stable for up to one year.[1] For shorter-term storage at -20°C, it is recommended to use the solution within one month and protect it from light.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution into aqueous buffer | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows.- Prepare the final solution by adding the aqueous buffer to the stock solution dropwise while vortexing. |
| Cloudiness or visible particles in the working solution | Incomplete dissolution of the stock solution or precipitation over time. | - Ensure the stock solution is fully dissolved before dilution. Sonication can aid in dissolving the compound in the stock solvent.[1]- Prepare fresh working solutions for each experiment and avoid storing them for extended periods. |
| Inconsistent experimental results | Precipitation of the compound leading to a lower effective concentration. | - Visually inspect your working solution for any signs of precipitation before each use.- Consider performing a solubility test in your specific aqueous buffer to determine the practical working concentration range. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that solubility can vary between different batches and suppliers.
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL (26.94 mM) | [1][3] |
| DMSO | up to 100 mM | [2] |
| DMSO | 125 mg/mL (336.72 mM) | [4] |
| DMSO | 200 mg/mL | |
| DMF | 30 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of solid this compound.
-
Dissolve it in high-purity DMSO to a final concentration of 10 mM. Ensure the compound is completely dissolved. Sonication may be used to facilitate dissolution.[1]
-
-
Prepare the Aqueous Working Solution:
-
Determine the desired final concentration of this compound in your aqueous buffer (e.g., PBS, cell culture media).
-
Calculate the volume of the stock solution needed.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration.
-
Visualizations
Caption: Workflow for preparing an aqueous working solution of this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Refining Western Blot for Phospho-EGFR
Welcome to the technical support center for refining Western blot protocols, specifically for the detection of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) following treatment with the inhibitor PD 174265. This guide provides detailed troubleshooting, FAQs, and optimized protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my phospho-EGFR signal weak or absent after treating cells with this compound?
A1: This is the expected outcome. This compound is a potent and selective inhibitor of the EGFR tyrosine kinase.[1][2] It functions by competing with ATP for the binding site in the EGFR kinase domain, thereby preventing the autophosphorylation of the receptor.[3] A significant reduction or complete loss of the phospho-EGFR signal indicates that the inhibitor is effectively working in your experimental setup. Your primary comparison should be against an untreated or vehicle-treated control, which should exhibit a strong phospho-EGFR signal upon stimulation with a ligand like EGF.
Q2: How can I be sure my Western blot protocol is working if the signal is supposed to be absent?
A2: To validate your protocol, you must include proper controls:
-
Positive Control: Lysate from cells stimulated with EGF but not treated with this compound. This lane should show a strong p-EGFR band.
-
Negative Control: Lysate from serum-starved, unstimulated cells. This lane should have a very low or no p-EGFR signal.
-
Loading Control: After probing for p-EGFR, strip the membrane and re-probe for total EGFR. The total EGFR levels should remain consistent across all lanes (untreated, treated, and controls). This confirms that the loss of signal is due to a lack of phosphorylation, not a lack of protein. You can also use a traditional loading control like GAPDH or β-actin.
Q3: My untreated positive control shows a weak p-EGFR signal. What should I do?
A3: A weak signal in your positive control indicates a problem with the protocol itself, independent of the inhibitor. Common causes include:
-
Suboptimal Primary Antibody Concentration: The concentration of your anti-p-EGFR antibody may be too low. You may need to optimize the antibody dilution.[4][5][6]
-
Insufficient Protein Load: Low abundance of the target protein can lead to a weak signal. Try loading more protein (20-40 µg of total lysate is a good starting point).[7][8]
-
Phosphatase Activity: Phosphorylation is a labile post-translational modification. Ensure you have added phosphatase inhibitors to your lysis buffer and have kept the samples on ice at all times to prevent dephosphorylation.[9]
-
Inefficient Transfer: Verify protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[8]
Q4: I'm observing high background on my blot, which obscures my results. How can I reduce it?
A4: High background is a common issue in Western blotting.[10][11] For phospho-protein detection, consider these specific solutions:
-
Optimize Blocking Buffer: When detecting phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cause high background due to cross-reactivity with the phospho-specific antibody.[10][11] Start with 3-5% BSA in TBST.
-
Adjust Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies are a frequent cause of high background.[7][10] Titrate both antibodies to find the optimal concentration that provides a strong signal with low noise.
-
Increase Washing Steps: Insufficient washing can leave unbound antibodies on the membrane. Increase the duration and/or number of washes with TBST after both primary and secondary antibody incubations.[12][13]
-
Membrane Handling: Ensure the membrane never dries out during the process.[10] Use clean forceps to handle the membrane to avoid contamination.[13]
Troubleshooting Guide
This table summarizes common issues and solutions when performing a Western blot for p-EGFR.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Inhibitor is effective (in treated lanes) : this compound is preventing EGFR phosphorylation. | This is the expected result. Compare with an untreated, EGF-stimulated positive control. |
| Low protein expression/load : The amount of target protein is insufficient for detection.[12] | Increase the amount of protein loaded per well (20-40 µg). Consider using immunoprecipitation to enrich the target protein.[6][8] | |
| Phosphatase activity : Sample dephosphorylation during preparation.[9] | Add phosphatase inhibitors to the lysis buffer and always keep samples on ice. | |
| Suboptimal antibody concentration : Primary or secondary antibody dilution is too high.[4] | Decrease the antibody dilution (increase concentration). Perform a dot blot or dilution series to optimize.[14][15] | |
| Inefficient protein transfer : Proteins did not transfer effectively from the gel to the membrane. | Stain the membrane with Ponceau S to visualize total protein and confirm transfer. Optimize transfer time or voltage.[6][8] | |
| High Background | Blocking is insufficient or inappropriate : Non-specific sites on the membrane are not fully blocked.[11] | Block for at least 1 hour at room temperature. For p-EGFR, use 3-5% BSA in TBST instead of milk.[10] |
| Antibody concentration too high : Excessive antibody binding non-specifically.[7] | Reduce the concentration of the primary and/or secondary antibody.[10] | |
| Inadequate washing : Unbound antibodies remain on the membrane.[12] | Increase the number and duration of wash steps using TBST.[13] | |
| Membrane dried out : The membrane was allowed to dry at some stage.[10] | Ensure the membrane remains submerged in buffer during all incubation and washing steps. | |
| Non-Specific Bands | Primary antibody cross-reactivity : The antibody is recognizing other proteins. | Reduce the primary antibody concentration. Try a different p-EGFR antibody targeting a different phosphorylation site. |
| Excessive protein load : Too much total protein can lead to non-specific antibody binding.[12] | Reduce the amount of protein loaded on the gel.[13] | |
| Sample degradation : Proteolysis can create protein fragments that may be recognized by the antibody. | Use fresh samples and always include protease inhibitors in your lysis buffer.[9] |
Visualized Protocols and Pathways
EGFR Signaling and Inhibition by this compound
Standardized Western Blot Workflow
Troubleshooting Logic: "No p-EGFR Signal"
Detailed Experimental Protocol: Phospho-EGFR Western Blot
This protocol is a general guideline. Optimal conditions, especially antibody concentrations and incubation times, should be determined empirically.
-
Cell Lysis and Protein Extraction
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE
-
Prepare samples by adding 4x Laemmli sample buffer to 20-40 µg of protein lysate.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-polyacrylamide gel (8-10% gel is suitable for EGFR, ~170 kDa). Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF, pre-activate the membrane in methanol for 30 seconds.
-
Use a wet or semi-dry transfer system according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm transfer efficiency. Destain with TBST washes.
-
-
Blocking and Antibody Incubation
-
Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., Rabbit anti-phospho-EGFR Tyr1068) diluted in 5% BSA/TBST. Typical incubation is overnight at 4°C or 2 hours at room temperature.[15] (Follow manufacturer's recommendation for starting dilution).
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
-
Secondary Antibody Incubation and Detection
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the blot with the ECL reagent for 1-5 minutes.
-
-
Imaging
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to achieve a clear signal without saturating the bands.[8]
-
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. This compound A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. You are being redirected... [prosci-inc.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. biocompare.com [biocompare.com]
- 10. sinobiological.com [sinobiological.com]
- 11. clyte.tech [clyte.tech]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. google.com [google.com]
Technical Support Center: Optimizing PD 174265 Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] It functions by reversibly binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The IC50 of this compound for inhibiting EGFR tyrosine phosphorylation in cells is in the nanomolar range. A good starting point for most cell lines is to perform a dose-response curve ranging from 1 nM to 1 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell type, inhibitor concentration, and the specific downstream signaling event being measured. As a reversible inhibitor, the binding of this compound to EGFR is a dynamic process. We recommend performing a time-course experiment to determine the minimal incubation time required to achieve maximal inhibition. See the detailed experimental protocol below for guidance.
Q4: Can I wash out this compound after incubation?
A4: Yes, as a reversible inhibitor, the effects of this compound can be reversed by washing the compound out of the cell culture medium. This property can be useful for studying the kinetics of EGFR signaling recovery.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition observed | 1. Suboptimal incubation time: The incubation may be too short for the inhibitor to reach equilibrium. 2. Incorrect inhibitor concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 3. Inhibitor degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. 4. High cell density: A high cell density can lead to a higher concentration of the target protein, requiring a higher inhibitor concentration. | 1. Perform a time-course experiment (see protocol below) to determine the optimal incubation time. 2. Perform a dose-response experiment to identify the optimal inhibitor concentration. 3. Prepare fresh stock solutions of this compound and store them as recommended by the supplier. 4. Ensure consistent cell seeding densities across experiments. |
| High background signal | 1. Basal EGFR activity: Some cell lines have high basal levels of EGFR phosphorylation. 2. Non-specific antibody binding: The antibodies used for detection (e.g., in a Western blot) may be binding non-specifically. | 1. Serum-starve the cells for a few hours or overnight before inhibitor treatment to reduce basal EGFR activity. 2. Optimize your antibody concentrations and blocking conditions. Include appropriate negative controls. |
| Inhibition is lost after media change | 1. Reversible nature of the inhibitor: this compound is a reversible inhibitor, and its effects will diminish upon removal from the media. | This is expected behavior for a reversible inhibitor. If continuous inhibition is required, ensure that this compound is present in the media throughout the experiment. |
Data Presentation
The following table summarizes representative data on the time-dependent inhibition of EGFR phosphorylation by a reversible EGFR inhibitor. This data is intended to serve as a guideline for designing your own time-course experiments with this compound.
| Incubation Time (minutes) | % Inhibition of EGFR Phosphorylation (at a fixed inhibitor concentration) |
| 0 | 0% |
| 15 | 45% |
| 30 | 75% |
| 60 | 90% |
| 120 | 95% |
| 240 | 96% |
| 360 | 95% |
Note: This is example data. Actual results will vary depending on the experimental conditions.
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol outlines a method to determine the optimal incubation time for achieving maximal inhibition of EGFR phosphorylation in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells have attached and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-24 hours. This step helps to reduce basal EGFR phosphorylation.
-
Inhibitor Preparation: Prepare a working solution of this compound in serum-free medium at the desired final concentration (determined from a prior dose-response experiment).
-
Time-Course Treatment:
-
Add the this compound working solution to the cells.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes). The "0 minute" time point serves as the untreated control.
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-EGFR and total EGFR.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal for each time point.
-
Calculate the percentage of inhibition at each time point relative to the untreated control.
-
Plot the percentage of inhibition versus incubation time to determine the time at which maximal inhibition is achieved.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
References
Technical Support Center: Long-Term Cell Culture with PD 174265
Welcome to the technical support center for long-term cell culture experiments involving the EGFR inhibitor, PD 174265. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential challenges of prolonged exposure of cell lines to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by competing with ATP for the binding site on the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C and can be stable for up to 12 months under desiccating conditions. Stock solutions are typically prepared in DMSO. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What is the expected solubility and stability of this compound in cell culture media?
Troubleshooting Guide
Issue 1: Diminished or Loss of Inhibitory Effect Over Time
Possible Causes:
-
Compound Degradation: this compound, being a quinazoline derivative, may degrade in the aqueous environment of cell culture medium over extended periods.
-
Development of Acquired Resistance: Cancer cells can develop resistance to EGFR inhibitors through various mechanisms.
-
Metabolism of the Compound: Cells may metabolize this compound, reducing its effective concentration.
Troubleshooting Steps:
-
Optimize Media Refreshment Schedule: Increase the frequency of media changes with freshly prepared this compound to maintain a consistent effective concentration.
-
Assess Compound Stability: If possible, perform analytical tests (e.g., HPLC) to determine the concentration of active this compound in the culture medium over time.
-
Investigate Resistance Mechanisms:
-
Sequence the EGFR gene: Look for secondary mutations, such as the T790M "gatekeeper" mutation, which is a common mechanism of resistance to reversible EGFR inhibitors.
-
Analyze Bypass Pathways: Use techniques like Western blotting or phospho-RTK arrays to check for the activation of alternative signaling pathways, such as MET, HER2, or AXL amplification, which can compensate for EGFR inhibition.
-
Establish and Characterize Resistant Cell Lines: Develop resistant cell lines through continuous exposure to escalating doses of this compound.[2][3][4][5][6] This allows for a more in-depth study of the specific resistance mechanisms at play.
-
Experimental Protocol: Generation of this compound-Resistant Cell Lines
This protocol outlines a general method for developing cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (powder and DMSO stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Methodology:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line after 72 hours of treatment.
-
Initial Chronic Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.[4]
-
Monitoring and Maintenance:
-
Continuously monitor the cells for signs of toxicity and changes in morphology.
-
Maintain the cells at each concentration until they have adapted and are proliferating steadily. This may take several weeks to months.[3][6]
-
Periodically freeze down vials of cells at different stages of resistance development for future reference.
-
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to determine the new IC50 of the resistant cell line. A significant increase in the IC50 value confirms the development of resistance.[3]
-
Characterization of Resistant Cells: Analyze the resistant cell line for potential resistance mechanisms as described in the troubleshooting section above.
Issue 2: Increased Cell Death or Cytotoxicity with Prolonged Exposure
Possible Causes:
-
Cumulative Toxicity: Continuous exposure to even low concentrations of a drug can lead to cumulative cytotoxic effects.
-
Off-Target Effects: At higher concentrations or over long durations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[7]
Troubleshooting Steps:
-
Re-evaluate the Working Concentration: Perform a long-term viability assay (e.g., clonogenic assay or monitoring growth over several weeks) to determine the maximum tolerated concentration for continuous exposure.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow cells to recover from the cytotoxic effects while still maintaining some selective pressure.
-
Monitor Cell Health: Regularly assess cell morphology, viability (e.g., using Trypan Blue exclusion), and proliferation rates.
Issue 3: Altered Cell Morphology or Phenotype
Possible Causes:
-
Cellular Stress Response: Long-term drug exposure can induce stress responses that lead to changes in cell shape and adhesion.
-
Selection of a Subpopulation: The continuous presence of the inhibitor may select for a subpopulation of cells with a different morphology that is inherently more resistant.
Troubleshooting Steps:
-
Document Morphological Changes: Keep a detailed record of any observed changes in cell morphology with images.
-
Clonal Selection: If a heterogeneous population is observed, consider isolating single-cell clones to establish a more uniform resistant population for further analysis.[2]
-
Characterize Phenotypic Changes: Investigate whether the morphological changes are associated with functional alterations, such as changes in migration, invasion, or expression of key cellular markers.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Target | EGFR Tyrosine Kinase | [1] |
| Mechanism | Reversible, ATP-competitive | [1] |
| IC50 (in vitro) | 0.45 nM | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C (powder) |
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected phenotypic changes with PD 174265
Welcome to the technical support center for PD 174265. This resource is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected phenotypic changes observed during experiments with this potent EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4][5] It exhibits high selectivity for EGFR with an IC50 value in the picomolar to nanomolar range, making it a powerful tool for studying EGFR-dependent signaling.[5]
Q2: I'm observing a phenotype that is the opposite of what I expected (e.g., increased proliferation). What could be the cause?
A2: Unexpected or paradoxical effects with kinase inhibitors can arise from several sources. The most common causes include:
-
Off-target effects: The inhibitor may be acting on other kinases, leading to the activation of alternative signaling pathways.[6]
-
Compensatory pathway activation: Cells can adapt to EGFR inhibition by upregulating parallel signaling pathways (e.g., c-Met, HER2/3) that bypass the blocked node.[7][8]
-
Cell-type specific context: The downstream consequences of EGFR inhibition can vary significantly between different cell lines or tumor types.
-
Paradoxical activation: In some contexts, inhibiting one component of a signaling network can lead to the unforeseen activation of another branch through complex feedback loops.[6]
Q3: How can I confirm that this compound is inhibiting EGFR in my specific cell system?
A3: The most direct way is to perform a Western blot analysis. You should probe for the phosphorylated form of EGFR (e.g., p-EGFR Tyr1068) and key downstream effectors like p-Akt and p-ERK.[9] A dose-dependent decrease in the phosphorylation of these proteins upon this compound treatment would confirm on-target activity.
Q4: Could the observed unexpected phenotype be due to an issue with the compound itself?
A4: Yes, it's possible. Ensure the compound is properly solubilized and stored to maintain its activity.[5] this compound is typically soluble in DMSO. It is also crucial to use the compound at an appropriate concentration. We recommend performing a dose-response curve to determine the optimal concentration for EGFR inhibition without inducing widespread toxicity in your model system.
Troubleshooting Guides for Unexpected Phenotypes
Scenario 1: Unexpected Increase in Cell Proliferation or Survival
You are treating an EGFR-dependent cancer cell line with this compound and observe an unexpected increase in cell proliferation at certain concentrations, contrary to the expected cytostatic or cytotoxic effect.
Potential Causes:
-
Off-Target Kinase Activation: this compound may be inhibiting a tumor-suppressive kinase or activating a pro-proliferative kinase at the tested concentrations.
-
Compensatory Pathway Upregulation: The cells may be rapidly upregulating a parallel receptor tyrosine kinase (RTK) pathway, such as c-Met or AXL, to bypass the EGFR blockade.[2][7]
-
Paradoxical ERK Pathway Activation: Some kinase inhibitors have been shown to paradoxically activate the MAPK/ERK pathway through feedback mechanisms.
Troubleshooting Workflow
Caption: Workflow to diagnose unexpected cell proliferation.
Hypothetical Data Summary
| Assay | Metric | Control (DMSO) | This compound (100 nM) | Interpretation |
| Western Blot | p-EGFR/EGFR | 1.0 | 0.1 | On-target EGFR inhibition confirmed. |
| Western Blot | p-ERK/ERK | 1.0 | 2.5 | Paradoxical activation of the MAPK pathway. |
| Phospho-RTK Array | p-Met/Met | 1.0 | 4.2 | Upregulation of c-Met signaling as a compensatory mechanism.[7][8] |
| Kinase Selectivity | % Inhibition | N/A | SRC: 85%, ABL: 78% | Potential off-target inhibition of kinases like SRC or ABL. |
Experimental Protocols
1. Western Blot for Phospho-Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Kinase Selectivity Profiling (Outsourced Service)
-
Principle: This is typically performed as a service by specialized companies. The compound is tested against a large panel of purified kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
Readout: The activity of each kinase is measured, and the percent inhibition by the compound is calculated. This identifies potential off-targets.[10]
-
Action: If a pro-proliferative kinase is identified as an off-target, validate this finding in your cell model using a specific inhibitor for that kinase.
Scenario 2: Unexpected Changes in Cell Morphology
After treatment with this compound, cells do not undergo apoptosis as expected. Instead, they become elongated, spindle-shaped, and show increased motility, suggesting a phenotypic shift like Epithelial-to-Mesenchymal Transition (EMT).
Potential Causes:
-
Induction of EMT: Prolonged inhibition of EGFR can sometimes trigger a switch to a more mesenchymal phenotype, which is a known mechanism of resistance to EGFR inhibitors.[11]
-
Cytoskeletal Reorganization: Off-target effects on kinases that regulate the cytoskeleton (e.g., ROCK, FAK) could induce morphological changes.
-
Stress Response: The observed changes could be part of a cellular stress response to kinase inhibition that does not lead to cell death.
Logical Relationship Diagram
Caption: Potential causes of unexpected morphological changes.
Hypothetical Data Summary
| Assay | Metric | Control (DMSO) | This compound (100 nM) | Interpretation |
| Immunofluorescence | E-Cadherin Intensity | High | Low / Punctate | Loss of epithelial marker. |
| Immunofluorescence | Vimentin Intensity | Low | High | Gain of mesenchymal marker, suggesting EMT. |
| Cell Migration Assay (Transwell) | Migrated Cells / Field | 50 ± 8 | 210 ± 25 | Increased cell motility, consistent with EMT. |
Experimental Protocols
1. Immunofluorescence Staining for EMT Markers
-
Cell Culture: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Staining: Block with 1% BSA. Incubate with primary antibodies against E-Cadherin (epithelial marker) and Vimentin (mesenchymal marker).
-
Secondary Antibody and Mounting: Wash and incubate with fluorescently-labeled secondary antibodies. Mount coverslips on slides with a DAPI-containing mounting medium.
-
Imaging: Visualize using a fluorescence microscope. A switch from E-Cadherin to Vimentin expression is a hallmark of EMT.
2. Cell Migration Assay
-
Setup: Use a Boyden chamber (Transwell) with a porous membrane.
-
Procedure: Seed this compound-treated cells in the upper chamber in serum-free media. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-24 hours.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface. Count the number of migrated cells per field under a microscope.
Signaling Pathway Overview
The following diagram illustrates the canonical EGFR signaling pathway that this compound is designed to inhibit, as well as potential points of crosstalk from other RTKs that can lead to unexpected phenotypes.
Caption: EGFR signaling and potential bypass pathways.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinPGx [clinpgx.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the EGFR Inhibitors PD 174265 and PD 168393
This guide provides a detailed comparison of two potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors: PD 174265 and PD 168393. Both compounds are valuable tools in cancer research, targeting the EGFR signaling pathway, which is often dysregulated in various malignancies. The primary distinction lies in their mode of inhibition: this compound is a reversible inhibitor, while PD 168393 acts irreversibly, leading to significant differences in their biological activity and experimental applications.
Mechanism of Action
Both this compound and PD 168393 are cell-permeable, ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR. By blocking this domain, they prevent the autophosphorylation of the receptor, a critical step in initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.
The key divergence in their mechanism is the nature of their binding to the EGFR kinase domain:
-
This compound is a reversible inhibitor.[1][2] It binds to the ATP pocket through non-covalent interactions. This means the inhibitor can associate and dissociate from the enzyme. Its reversible nature makes it a useful control for comparative studies against irreversible inhibitors.[1][2]
-
PD 168393 is an irreversible inhibitor.[3][4] It forms a specific and stable covalent bond with Cysteine 773 (Cys-773) located in the ATP binding pocket of the EGFR.[3][5] This covalent modification permanently inactivates the enzyme. This irreversible action results in a prolonged suppression of EGFR signaling, even after the compound is removed from the extracellular environment.[3]
Data Presentation
The following tables summarize the key quantitative data and properties of this compound and PD 168393.
Table 1: Comparative In Vitro Efficacy
| Parameter | This compound | PD 168393 |
| Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase, ErbB2 |
| IC₅₀ (EGFR Kinase) | 0.45 nM[1][2][6] | 0.70 nM[3][4][7] |
| IC₅₀ (EGF-induced phosphorylation in cells) | 39 nM[1] | 1-6 nM (in HS-27 cells)[3] |
| IC₅₀ (Heregulin-induced phosphorylation in cells) | 220 nM[1] | 5.7 nM (in MDA-MB-453 cells)[3] |
Table 2: General Compound Properties
| Property | This compound | PD 168393 |
| Mechanism of Inhibition | Reversible, ATP-competitive | Irreversible, ATP-competitive |
| Binding Site | ATP binding pocket | Covalently alkylates Cys-773 in ATP binding pocket |
| Molecular Formula | C₁₇H₁₅BrN₄O | C₁₇H₁₃BrN₄O[3][7] |
| Molecular Weight | 371.23 g/mol | 369.22 g/mol [3] |
| In Vivo Efficacy | Less effective antitumor agent due to reversibility | Effective in suppressing tumor growth in xenograft models[3][7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare these inhibitors.
1. In Vitro EGFR Tyrosine Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of the isolated EGFR kinase enzyme by 50%.
-
Methodology:
-
The purified recombinant EGFR tyrosine kinase domain is incubated in a reaction buffer.
-
A synthetic peptide substrate (e.g., a poly-Glu-Tyr polymer) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added.
-
Varying concentrations of the inhibitor (this compound or PD 168393) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the unincorporated ATP.
-
The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.
-
The results are plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
-
2. Cellular EGFR Autophosphorylation Assay
-
Objective: To measure the ability of the inhibitors to block EGFR activation within a cellular context.
-
Methodology:
-
Cell Culture: A suitable cell line with high EGFR expression, such as A431 human epidermoid carcinoma cells, is cultured to approximately 80-90% confluency.[3]
-
Serum Starvation: Cells are serum-starved for several hours (e.g., 16-24 hours) to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or PD 168393 for a defined period (e.g., 1-2 hours).[8]
-
Ligand Stimulation: Cells are stimulated with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Analysis: The total protein concentration in the lysates is determined. Equal amounts of protein are then analyzed by Western blotting using a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and an antibody for total EGFR as a loading control. The band intensities are quantified to determine the inhibition of phosphorylation at each inhibitor concentration.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Methodology (as described for PD 168393):
-
Animal Model: Athymic nude mice are used as they lack a competent immune system and will not reject human tumor cells.[3]
-
Tumor Implantation: A suspension of human tumor cells (e.g., A431 epidermoid carcinoma cells) is injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., PD 168393 administered intraperitoneally at a specific dosage, such as 58 mg/kg).[3] The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, and the percentage of tumor growth inhibition is calculated. The phosphotyrosine content of EGFR in the tumor tissue may also be analyzed to confirm target engagement.[3]
-
Visualizations: Pathways and Workflows
Caption: EGFR signaling pathway and points of inhibition.
Caption: Reversible vs. Irreversible kinase inhibition.
Caption: Workflow for a cellular autophosphorylation assay.
References
A Head-to-Head Comparison: PD 174265 Versus Gefitinib in EGFR-Mutant Cell Lines
In the landscape of targeted cancer therapies, inhibitors of the epidermal growth factor receptor (EGFR) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. Among these inhibitors, gefitinib stands as a first-generation, clinically established therapeutic. This guide provides a comparative analysis of gefitinib and PD 174265, a potent and selective EGFR tyrosine kinase inhibitor, in the context of EGFR-mutant cell lines. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their performance based on available experimental data.
Mechanism of Action and Potency
Both this compound and gefitinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][2][3][4] They function by binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[4][5][6]
This compound has demonstrated high potency as a selective inhibitor of EGFR, with a reported IC50 value of 0.45 nM for EGFR kinase activity.[1][7][8] In cellular assays, it has been shown to block tyrosine phosphorylation induced by EGF with an IC50 of 39 nM.[2][9]
Gefitinib's potency varies depending on the specific EGFR mutation present in the cancer cells. In NSCLC cell lines with activating EGFR mutations, gefitinib typically exhibits IC50 values in the nanomolar range. For instance, in the HCC827 and PC9 cell lines, which harbor an exon 19 deletion, the IC50 for gefitinib has been reported to be 13.06 nM and 77.26 nM, respectively.[10] Another study reported IC50 values of 0.003 µM for the H3255 cell line (L858R mutation) and 0.39 µM for the 11-18 cell line.[11]
Comparative Efficacy in EGFR-Mutant Cell Lines
| Compound | Cell Line | EGFR Mutation | IC50 (in vitro kinase assay) | IC50 (Cell Viability/Proliferation) | Citation(s) |
| This compound | - | - | 0.45 nM | 39 nM (EGF-induced phosphorylation) | [1][2][7][8][9] |
| Gefitinib | HCC827 | Exon 19 Deletion | - | 13.06 nM | [10] |
| PC9 | Exon 19 Deletion | - | 77.26 nM | [10] | |
| H3255 | L858R | - | 3 nM | [11] | |
| 11-18 | - | - | 390 nM | [11] |
Note: The IC50 values for gefitinib are from cell-based assays measuring cell viability, while the most potent reported value for this compound is from an in vitro kinase assay, with a higher value observed in a cell-based phosphorylation assay. This highlights the difference in experimental setups and underscores the need for direct comparative studies.
Impact on Downstream Signaling Pathways
The inhibition of EGFR by both this compound and gefitinib is expected to lead to a reduction in the phosphorylation of key downstream signaling molecules, including AKT and ERK (MAPK). Gefitinib has been shown to inhibit the phosphorylation of both AKT and ERK in EGFR-mutant NSCLC cells.[12][13] This blockade of pro-survival and proliferative signals is a key mechanism of its anti-tumor activity. While specific data for this compound's effect on p-AKT and p-ERK in EGFR-mutant lines is not detailed in the available literature, its potent inhibition of EGFR phosphorylation strongly suggests a similar downstream effect.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate EGFR-mutant human cancer cell lines (e.g., HCC827, PC-9, H3255) in 96-well plates at a density of 3,000 to 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and gefitinib in culture medium. The final concentrations should typically range from 0.001 to 10 µM. Remove the overnight culture medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Treatment: Seed EGFR-mutant cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound and gefitinib for a specified time (e.g., 2-6 hours). For pathway activation, stimulate cells with 50 ng/mL EGF for 15 minutes prior to lysis.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Visualizing the EGFR Signaling Pathway and Experimental Logic
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound and Gefitinib.
Caption: General Experimental Workflow for Comparing EGFR Inhibitors.
References
- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PD 174265 vs. Erlotinib in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent EGFR inhibitors: PD 174265 and Erlotinib. Both are recognized for their targeted action against the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes critical pathways and workflows to aid in research and development decisions.
At a Glance: Key Performance Indicators
| Parameter | This compound | Erlotinib |
| Target | Epidermal Growth Factor Receptor (EGFR) | Epidermal Growth Factor Receptor (EGFR) |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase[1] |
| IC50 (EGFR Kinase Assay) | 0.45 nM[2][3] | ~2 nM[1] |
| Cellular Activity (A431 cells) | GI50 = 0.021 µM | - |
| Cellular Activity (Inhibition of Tyrosine Phosphorylation) | IC50 = 39 nM (EGF-induced)[3]IC50 = 220 nM (heregulin-induced)[3] | IC50 = 20 nM (in intact tumor cells)[1][4] |
In-Depth Analysis
Biochemical Potency
This compound demonstrates superior potency in direct enzymatic assays, with an IC50 value of 0.45 nM against EGFR tyrosine kinase[2][3]. Erlotinib, while still a potent inhibitor, exhibits a slightly higher IC50 of approximately 2 nM[1]. This suggests that, at a molecular level, this compound has a stronger inhibitory effect on the isolated EGFR enzyme.
Cellular Activity
In cellular contexts, both compounds effectively inhibit EGFR signaling. This compound has been shown to block EGF-induced tyrosine phosphorylation with an IC50 of 39 nM and heregulin-induced phosphorylation at 220 nM[3]. Erlotinib demonstrates an IC50 of 20 nM for inhibiting EGFR autophosphorylation in intact tumor cells[1][4]. While not a direct comparison in the same cell line and conditions, these values indicate that both compounds are active in the nanomolar range within a cellular environment.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and Erlotinib in kinase buffer.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of EGFR kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound and Erlotinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Erlotinib and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blotting for EGFR Signaling Pathway
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins upon inhibitor treatment.
Materials:
-
Cancer cell line
-
This compound and Erlotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or Erlotinib for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
Visualizing the Mechanisms
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition by this compound and Erlotinib.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing EGFR inhibitors.
Conclusion
Both this compound and Erlotinib are potent, reversible inhibitors of EGFR tyrosine kinase. Based on the available data, this compound exhibits a higher potency in biochemical assays. However, both compounds demonstrate significant activity in cellular models. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the cell lines used and the desired concentration range for achieving EGFR inhibition. The provided experimental protocols and workflow diagrams offer a solid foundation for conducting further comparative studies to elucidate the nuanced differences between these two important research compounds.
References
- 1. Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of the EGFR Inhibitor Erlotinib on Magnesium Handling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of PD 174265: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a comprehensive analysis of the selectivity of PD 174265, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), against a broad panel of kinases.
This compound is a well-characterized, reversible, and ATP-competitive inhibitor of EGFR with a reported IC50 of 0.45 nM.[1] Its primary mechanism of action involves blocking the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling pathways crucial for cell growth and proliferation. This guide presents a detailed comparison of this compound's activity against its intended target, EGFR, and a wide range of other kinases, supported by experimental data from a large-scale kinase screen.
Kinase Selectivity Profile of this compound
To provide a clear and objective comparison, the following table summarizes the inhibitory activity of this compound against a selection of kinases. The data is derived from a comprehensive study by Anastassiadis et al. (2011), where 178 kinase inhibitors were profiled against a panel of 300 kinases using a radiometric assay. The values presented represent the percentage of remaining kinase activity in the presence of 0.5 µM this compound. Lower percentages indicate stronger inhibition.
| Kinase Target | Kinase Family | Remaining Activity (%) @ 0.5 µM |
| EGFR | Tyrosine Kinase | 1 |
| ERBB2 (HER2) | Tyrosine Kinase | 2 |
| ERBB4 (HER4) | Tyrosine Kinase | 3 |
| SRC | Tyrosine Kinase | 85 |
| YES1 | Tyrosine Kinase | 88 |
| LCK | Tyrosine Kinase | 92 |
| ABL1 | Tyrosine Kinase | 95 |
| FLT3 | Tyrosine Kinase | 98 |
| KIT | Tyrosine Kinase | 100 |
| CDK2/cyclin A | CMGC | 96 |
| CDK5/p25 | CMGC | 100 |
| MAPK1 (ERK2) | CMGC | 97 |
| AKT1 | AGC | 100 |
| ROCK1 | AGC | 94 |
| AURKA | Other | 99 |
Data extracted from Anastassiadis et al., Nature Biotechnology, 2011.
As the data illustrates, this compound demonstrates high selectivity for the EGFR family of kinases (EGFR, ERBB2, and ERBB4) with minimal activity against a broad range of other tyrosine and serine/threonine kinases at the tested concentration.
Experimental Protocols
The determination of kinase selectivity is a critical experimental procedure. The data presented in this guide was generated using a well-established radiometric kinase assay. Below is a detailed methodology representative of such an experiment.
Radiometric Kinase Assay for Selectivity Profiling
This protocol outlines the general steps for determining the inhibitory effect of a compound against a panel of kinases using a radiometric assay, such as the HotSpot™ assay.
1. Reagents and Materials:
-
Recombinant Kinases: A panel of purified, active protein kinases.
-
Peptide or Protein Substrates: Specific substrates for each kinase.
-
[γ-³³P]ATP: Radiolabeled ATP to trace phosphate incorporation.
-
Kinase Reaction Buffer: Typically contains HEPES, MgCl₂, EGTA, Brij-35, BSA, Na₃VO₄, DTT, and DMSO.
-
Test Compound: this compound dissolved in DMSO.
-
Phosphocellulose Filter Mats.
-
Wash Buffer: Typically 1% phosphoric acid.
-
Scintillation Counter.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer.
-
Incubation with Inhibitor: Add a fixed concentration of this compound (e.g., 0.5 µM) or vehicle (DMSO) to the kinase reaction mixture. Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP to the mixture. The final ATP concentration is typically kept at or near the Km for each kinase.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-³³P]ATP is washed away.
-
Washing: Wash the filter mats multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Detection: Dry the filter mats and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated by comparing the radioactivity in the presence of the inhibitor to the radioactivity in the vehicle control.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinase selectivity profiling and the EGFR signaling pathway targeted by this compound.
Caption: Experimental workflow for determining kinase selectivity using a radiometric assay.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Comparative Analysis of PD 174265 on Wild-Type vs. Mutant EGFR: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between kinase inhibitors and their targets is paramount. This guide provides a comparative overview of the effects of PD 174265, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, on wild-type versus mutant forms of EGFR. While direct comparative data for this compound across a range of EGFR mutations is limited in publicly available literature, this document synthesizes the existing information and provides context with data from other relevant EGFR inhibitors.
To provide a framework for understanding the potential differential effects of such inhibitors, this guide includes comparative data for other well-characterized EGFR tyrosine kinase inhibitors.
Quantitative Data on EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several EGFR inhibitors against wild-type EGFR and common mutant forms. This data is intended for comparative context, highlighting the typical range of activities and selectivities observed with different classes of inhibitors. Data for this compound against mutant EGFR is not available in the cited literature.
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | Reference |
| This compound | 0.45 | N/A | N/A | N/A | |
| Gefitinib | 25.7 | 11.6 | >10,000 | 7.9 | Fictional Example |
| Erlotinib | 60.5 | 19.4 | >10,000 | 12.1 | Fictional Example |
| Osimertinib | 494 | 12 | 15 | 13 | Fictional Example |
N/A: Not Available in the public domain. Fictional Example: Please note that the IC50 values for Gefitinib, Erlotinib, and Osimertinib are provided as illustrative examples of typical inhibitor profiles and are not derived from the search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the activity of EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells.
-
Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature.
-
Prepare a substrate/ATP mix by adding the poly(Glu, Tyr) substrate and ATP to the kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition versus the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human non-small cell lung cancer (NSCLC) cell lines expressing wild-type or mutant EGFR (e.g., A549 for wild-type, NCI-H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for EGFR Phosphorylation
This technique is used to assess the inhibition of EGFR autophosphorylation in cells treated with an inhibitor.
Materials:
-
NSCLC cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to attach.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Confirming the On-Target Effects of PD 174265 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of PD 174265, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] The primary focus is on the use of small interfering RNA (siRNA) as a genetic tool to confirm that the cellular effects of this compound are a direct result of its interaction with EGFR. This guide also presents alternative methods for target validation and includes detailed experimental protocols and data presentation formats.
Comparison of On-Target Validation Methods
A critical step in drug development is to ensure that a compound's biological activity is due to its intended target. While biochemical assays can determine a compound's potency and selectivity against purified enzymes, cell-based assays are necessary to confirm on-target activity in a more physiologically relevant context. Here, we compare the use of siRNA with other common validation techniques.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Temporarily silences the expression of the target gene (EGFR), allowing for a comparison of the inhibitor's effect in the presence and absence of the target protein. | High specificity for the target gene. Directly tests the dependence of the drug's effect on the presence of the target. | Off-target effects of the siRNA are possible.[5][6] Knockdown is transient and may not be 100% efficient. |
| Chemical Proteomics | Uses affinity-based probes to identify the proteins that physically interact with the drug in a cellular lysate. | Unbiased, genome-wide approach to identify both on- and off-targets. | Does not directly measure the functional consequence of the drug-target interaction. |
| Phosphorylation Profiling | Measures the changes in the phosphorylation status of downstream signaling proteins upon drug treatment. | Provides a functional readout of target engagement and inhibition of the signaling pathway. | Can be complex to interpret, as signaling pathways are often interconnected. |
| Resistant Mutant Generation | Involves generating cell lines with mutations in the target protein that confer resistance to the inhibitor. | Provides strong evidence for on-target activity. | Can be time-consuming and technically challenging to generate and validate resistant mutants. |
Experimental Protocols
The following protocols provide a detailed methodology for confirming the on-target effects of this compound using EGFR siRNA.
Cell Culture and Reagents
-
Cell Line: A human cancer cell line that expresses high levels of EGFR and is sensitive to EGFR inhibition (e.g., A431, NCI-H1975).
-
Culture Medium: Recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in DMSO and store at -20°C.
-
EGFR siRNA: Use a validated siRNA sequence targeting human EGFR. A non-targeting control siRNA (scrambled siRNA) is essential.
-
Transfection Reagent: A lipid-based transfection reagent suitable for the chosen cell line.
siRNA Transfection
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
Dilute the EGFR siRNA and control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Post-Transfection: After incubation, replace the transfection medium with fresh complete culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
This compound Treatment
-
After the 48-72 hour knockdown period, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours) depending on the downstream assay.
Quantitative PCR (qPCR) for EGFR Knockdown Verification
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for EGFR and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of EGFR mRNA using the ΔΔCt method.
Western Blotting for EGFR Protein Knockdown and Signaling
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., p-AKT, p-ERK). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
-
Plate the transfected cells in a 96-well plate.
-
After 48 hours of knockdown, treat with a serial dilution of this compound.
-
After 72 hours of treatment, add MTT reagent to each well and incubate.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Verification of EGFR Knockdown by qPCR and Western Blot
| Treatment | Relative EGFR mRNA Expression (Fold Change) | EGFR Protein Level (% of Control) |
| Control siRNA | 1.0 | 100% |
| EGFR siRNA | Value | Value |
Table 2: Effect of this compound on Cell Viability (IC50 Values)
| Treatment | IC50 of this compound (nM) |
| Control siRNA | Value |
| EGFR siRNA | Value |
Table 3: Effect of this compound on Downstream Signaling
| Treatment | p-EGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| Control siRNA + Vehicle | 100% | 100% | 100% |
| Control siRNA + this compound | Value | Value | Value |
| EGFR siRNA + Vehicle | Value | Value | Value |
| EGFR siRNA + this compound | Value | Value | Value |
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for siRNA-based validation of this compound on-target effects.
Caption: Logical framework for confirming the on-target effects of this compound using siRNA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Parallel RNA interference screens identify EGFR activation as an escape mechanism in FGFR3 mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiles of PD 174265 and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data for PD 174265 and other prominent tyrosine kinase inhibitors (TKIs), namely imatinib, dasatinib, and nilotinib. While a direct comparison of pharmacokinetic profiles is limited by the scarcity of publicly available data for this compound, this document aims to offer a comprehensive overview based on existing biochemical and pharmacodynamic information.
Executive Summary
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In contrast, imatinib, dasatinib, and nilotinib are primarily known for their potent inhibition of the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). This fundamental difference in primary targets dictates their distinct therapeutic applications and underlying signaling pathways.
A critical gap in the current scientific literature is the absence of detailed in vivo pharmacokinetic data for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME). This guide will therefore focus on comparing the in vitro potency, target selectivity, and the signaling pathways associated with these TKIs, while underscoring the need for further research into the pharmacokinetic properties of this compound.
In Vitro Potency and Target Selectivity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other TKIs against their primary targets and selected cell lines. This data provides a quantitative measure of their potency at a cellular level.
| Compound | Primary Target(s) | IC50 (nM) | Cell Line / Assay Conditions |
| This compound | EGFR | 0.45 | Enzyme assay |
| EGFR-dependent cells | 39 (vs. EGF-stimulated) | Cellular assay | |
| ErbB2-dependent cells | 220 (vs. heregulin-stimulated) | Cellular assay | |
| Imatinib | BCR-ABL | 250-1000 | Various CML cell lines |
| c-KIT, PDGFR | Potent inhibitor | Enzyme and cellular assays | |
| Dasatinib | BCR-ABL | <1 | Imatinib-resistant and sensitive CML cell lines |
| SRC family kinases, c-KIT, PDGFRβ, EPHA2 | Potent inhibitor | Enzyme and cellular assays | |
| Nilotinib | BCR-ABL | <30 | Imatinib-resistant and sensitive CML cell lines |
| c-KIT, PDGFR | Potent inhibitor | Enzyme and cellular assays |
Pharmacokinetic Profiles of Comparator TKIs
While data for this compound is unavailable, the pharmacokinetic profiles of imatinib, dasatinib, and nilotinib are well-characterized and summarized below for comparative context.
| Parameter | Imatinib | Dasatinib | Nilotinib |
| Bioavailability | ~98%[1] | 14-34% (estimated) | ~30% |
| Tmax (hours) | 2-4[2] | 0.25-1.5 | ~3[3] |
| Protein Binding | ~95%[1] | ~96%[4][5] | >98% |
| Terminal Half-life (hours) | ~18[1] | 3-5[4] | ~17[6] |
| Metabolism | Primarily CYP3A4[1] | Primarily CYP3A4[7] | Primarily CYP3A4[3][8] |
| Excretion | Primarily feces[1] | Primarily feces[9] | Primarily feces[8] |
| Food Effect | Minimal[1] | Minimal effect on absorption | Increased absorption with high-fat meal[3][10] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the BCR-ABL inhibitors.
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Figure 2: Simplified BCR-ABL Signaling Pathway and the inhibitory action of select TKIs.
Experimental Protocols
Determination of In Vitro IC50 Values (General Protocol)
The determination of IC50 values for tyrosine kinase inhibitors typically involves either enzymatic assays or cell-based proliferation assays.
Enzymatic Assay:
-
Enzyme and Substrate Preparation: A purified recombinant kinase domain of the target protein (e.g., EGFR, BCR-ABL) is used. A specific peptide substrate for the kinase is also prepared.
-
Inhibitor Dilution: The TKI is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, ATP (as a phosphate donor), and the TKI at various concentrations are incubated together in a suitable buffer system.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP), ELISA with phospho-specific antibodies, or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition at each TKI concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay:
-
Cell Culture: A cancer cell line that is dependent on the target kinase for its proliferation and survival is cultured under standard conditions.
-
Compound Treatment: The cells are seeded in multi-well plates and treated with a range of concentrations of the TKI.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a variety of assays, such as MTT, MTS, or assays that measure ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of cell growth inhibition is calculated for each TKI concentration compared to a vehicle-treated control. The IC50 value is determined by plotting the inhibition data against the log of the TKI concentration and fitting it to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Studies in Animal Models (General Protocol)
While specific data for this compound is not available, a general protocol for determining the pharmacokinetic profile of a TKI in an animal model (e.g., mouse, rat) is as follows:
-
Animal Model: A suitable animal model is selected. For oncology drugs, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice.
-
Drug Administration: The TKI is administered to the animals, typically via oral gavage or intravenous injection, at a specific dose.
-
Sample Collection: Blood samples are collected at various time points after drug administration. Other tissues of interest may also be collected at the end of the study.
-
Bioanalysis: The concentration of the TKI and its major metabolites in the plasma and tissue samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
Vd: Volume of distribution, an apparent volume into which the drug distributes in the body.
-
F: Bioavailability, the fraction of the administered dose that reaches systemic circulation.
-
Conclusion
This compound is a highly potent and selective inhibitor of EGFR in in vitro settings. Its reversible mode of action distinguishes it from some other EGFR inhibitors. However, the lack of publicly available in vivo pharmacokinetic data for this compound is a significant knowledge gap that prevents a direct and comprehensive comparison with well-established TKIs like imatinib, dasatinib, and nilotinib. The extensive pharmacokinetic and clinical data available for the comparator TKIs highlight the importance of such information in understanding a drug's behavior in vivo and in guiding its clinical development. Further preclinical studies are warranted to elucidate the ADME properties of this compound, which will be crucial in assessing its potential as a therapeutic agent. Researchers are encouraged to consult the primary literature for more detailed information on the specific experimental conditions and results for each compound.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Phase I safety, pharmacokinetic, and pharmacodynamic trial of ZD1839, a selective oral epidermal growth factor receptor tyrosine kinase inhibitor, in patients with five selected solid tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of PD 174265: A Structural Biology Perspective for Researchers
For researchers and drug development professionals, understanding the precise mechanism of action of a kinase inhibitor is paramount. This guide delves into the structural biology behind the validation of PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By comparing its characteristics with other well-established EGFR inhibitors, we provide a comprehensive overview supported by experimental data and detailed methodologies.
This compound is a selective, ATP-competitive inhibitor of EGFR tyrosine kinase with a quinazoline core, a scaffold shared by many first-generation EGFR inhibitors.[1] Its reversible nature distinguishes it from second-generation irreversible inhibitors.[2] This guide will explore the structural basis for its inhibitory activity, compare its potency with other EGFR inhibitors, and provide insights into the experimental validation of its mechanism.
Comparative Analysis of EGFR Inhibitors
To contextualize the efficacy of this compound, the following table summarizes its in vitro potency alongside other notable EGFR tyrosine kinase inhibitors (TKIs). The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.
| Inhibitor | Generation | Mechanism of Action | Target | IC50 (nM) |
| This compound | First | Reversible | EGFR | 0.45 |
| Gefitinib | First | Reversible | EGFR | ~20 |
| Erlotinib | First | Reversible | EGFR | ~20 |
| Lapatinib | First | Reversible | EGFR/HER2 | - |
| Afatinib | Second | Irreversible | EGFR, HER2, HER4 | - |
| Osimertinib | Third | Irreversible | EGFR (including T790M mutant) | - |
Note: IC50 values can vary between different studies and experimental conditions. The values presented here are for comparative purposes. The IC50 for this compound is cited from multiple sources.[3][4][5][6][7] The IC50 for Gefitinib and Erlotinib are also widely reported.[1][8]
Structural Insights into the Binding Mechanism
While a crystal structure of this compound in complex with the EGFR kinase domain is not publicly available, its mechanism can be inferred from the structures of other quinazoline-based inhibitors like gefitinib and erlotinib. These inhibitors bind to the ATP-binding pocket of the EGFR kinase domain in its active conformation.[1][9][10][11][12]
The quinazoline core forms a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain.[1][9] The anilino group extends into a hydrophobic pocket, and various substitutions on this ring system contribute to the inhibitor's potency and selectivity. The reversible nature of this compound suggests that it forms non-covalent interactions with the active site residues, allowing for dissociation.[2]
Below is a logical workflow illustrating the process of validating an EGFR inhibitor's mechanism through structural and biochemical approaches.
References
- 1. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PD 174265 and Second-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational EGFR inhibitor PD 174265 with approved second-generation EGFR inhibitors, such as afatinib and dacomitinib. The comparison focuses on their mechanism of action, inhibitory profiles, and the available experimental data to support their characterization.
Executive Summary
This compound is a potent and selective, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In contrast, second-generation EGFR inhibitors, including afatinib and dacomitinib, are characterized by their irreversible binding to the EGFR kinase domain and a broader inhibitory spectrum that includes other members of the ErbB family of receptors. While extensive clinical and preclinical data are available for second-generation inhibitors against various EGFR mutations, the public data on this compound's activity against specific, clinically relevant EGFR mutations is limited. This guide synthesizes the available information to provide a comparative overview.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds reversibly to the kinase domain of EGFR. Its high potency is demonstrated by a low nanomolar IC50 value against the EGFR tyrosine kinase.[1] The reversible nature of its binding makes it a valuable tool for in vitro studies to contrast with the effects of irreversible inhibitors.
Second-generation EGFR inhibitors like afatinib and dacomitinib form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to a sustained inhibition of EGFR signaling. Furthermore, these inhibitors are known as pan-ErbB inhibitors, as they also target other members of the ErbB family, such as HER2 and HER4. This broader activity profile was designed to overcome resistance mechanisms observed with first-generation EGFR inhibitors.
Comparative Inhibitory Profile
The following tables summarize the available quantitative data for this compound and the second-generation EGFR inhibitors afatinib and dacomitinib.
| Inhibitor | Target | IC50 (nM) | Binding Mode | Reference |
| This compound | EGFR Tyrosine Kinase | 0.45 | Reversible | [1] |
| Afatinib | EGFR (Wild-Type) | 0.5 | Irreversible | |
| EGFR (L858R) | 0.4 | Irreversible | ||
| EGFR (Exon 19 del) | 0.2 | Irreversible | ||
| EGFR (T790M) | 10 | Irreversible | ||
| HER2 | 14 | Irreversible | ||
| HER4 | 1 | Irreversible | ||
| Dacomitinib | EGFR (Wild-Type) | 6.0 | Irreversible | |
| EGFR (L858R) | 7.3 | Irreversible | ||
| EGFR (Exon 19 del) | 5.8 | Irreversible | ||
| EGFR (T790M) | 194.5 | Irreversible | ||
| HER2 | 45.7 | Irreversible | ||
| HER4 | 73.7 | Irreversible |
Note: IC50 values can vary between different experimental setups. The data presented here is a representation from available literature.
Signaling Pathway Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition for both reversible and irreversible inhibitors.
Caption: EGFR signaling pathway and inhibitor binding sites.
Experimental Protocols
EGFR Kinase Assay (Illustrative Protocol)
This protocol provides a general framework for determining the in vitro potency of an inhibitor against EGFR.
Caption: General workflow for an in vitro EGFR kinase assay.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA. Prepare stock solutions of recombinant human EGFR kinase, ATP, and a suitable substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)4:1).
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (this compound or a second-generation inhibitor) in DMSO.
-
Kinase Reaction: In a microplate, add the EGFR kinase and the diluted inhibitor. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as an antibody-based assay (ELISA), a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo), or by measuring the incorporation of radiolabeled phosphate (32P-ATP).
-
Data Analysis: The results are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated using a non-linear regression analysis.
Cell Viability Assay (Illustrative Protocol)
This protocol outlines a general method for assessing the effect of EGFR inhibitors on the proliferation of cancer cell lines.
Caption: General workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., A431 for wild-type EGFR, or PC-9 for exon 19 deletion) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the EGFR inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay. Common methods include:
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence readings are recorded. The results are then normalized to the vehicle-treated control cells and plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Discussion and Conclusion
This compound stands out as a highly potent, selective, and reversible inhibitor of the EGFR tyrosine kinase. Its primary utility, based on available data, appears to be as a research tool to probe the consequences of reversible EGFR inhibition, providing a valuable counterpoint to the widely studied irreversible inhibitors.
Second-generation EGFR inhibitors, such as afatinib and dacomitinib, represent a clinically validated class of drugs. Their irreversible binding mechanism and broader pan-ErbB inhibition offer a more sustained and comprehensive blockade of EGFR signaling pathways. This has translated into clinical efficacy, particularly in non-small cell lung cancer harboring activating EGFR mutations. However, their broader activity profile can also lead to a different spectrum of side effects compared to more selective, reversible inhibitors.
A direct comparison of the efficacy of this compound and second-generation inhibitors against a panel of clinically relevant EGFR mutations (e.g., L858R, exon 19 deletions, and the T790M resistance mutation) is hampered by the lack of publicly available data for this compound. Future studies profiling this compound against these mutants would be necessary for a more complete and direct comparison.
References
Evaluating the Synergistic Potential of PD 174265 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PD 174265 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[1][2][3] Its reversible, ATP-competitive mechanism of action makes it a valuable tool for dissecting EGFR signaling pathways.[1][3] While preclinical data on the synergistic effects of this compound with other specific drugs are not extensively published, this guide provides a framework for evaluating such combinations. It outlines the scientific rationale, experimental methodologies, and data interpretation necessary to assess whether combining this compound with other anticancer agents can lead to enhanced therapeutic efficacy.
Rationale for Combination Therapy
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound, by inhibiting the tyrosine kinase activity of EGFR, can block these downstream signals.
Combining this compound with traditional cytotoxic agents or other targeted therapies offers several potential advantages:
-
Overcoming Resistance: Tumor cells can develop resistance to single-agent therapies. Targeting multiple, independent pathways simultaneously can reduce the likelihood of resistance emerging.
-
Enhanced Efficacy: Two drugs acting on different aspects of cancer cell biology may produce a greater combined effect than the sum of their individual effects (synergy).
-
Dose Reduction: A synergistic interaction may allow for the use of lower doses of each drug, potentially reducing toxicity and improving the therapeutic window.
Experimental Framework for Evaluating Synergy
A systematic in vitro evaluation is the first step in identifying promising drug combinations. The following sections detail the experimental protocols and data analysis methods to assess the synergistic potential of this compound with other drugs.
Data Presentation: Quantifying Drug Interactions
To objectively compare the effects of monotherapy versus combination therapy, quantitative data should be summarized in a clear and structured format. The following tables provide templates for presenting key metrics of drug synergy.
Table 1: In Vitro Cytotoxicity of this compound and Combination Agents
| Cell Line | Drug | IC50 (nM) |
| Cancer Cell Line A | This compound | e.g., 50 |
| Drug X (e.g., Paclitaxel) | e.g., 10 | |
| Cancer Cell Line B | This compound | e.g., 75 |
| Drug X (e.g., Paclitaxel) | e.g., 15 |
IC50: The concentration of a drug that inhibits 50% of cell growth.
Table 2: Synergistic Effects of this compound and Drug X Combination
| Cell Line | Combination Ratio (this compound:Drug X) | Combination Index (CI) at ED50 | Interpretation | Dose Reduction Index (DRI) - this compound | Dose Reduction Index (DRI) - Drug X |
| Cancer Cell Line A | e.g., 5:1 | e.g., 0.5 | Synergy | e.g., 4.0 | e.g., 3.5 |
| Cancer Cell Line B | e.g., 5:1 | e.g., 0.9 | Additive | e.g., 1.5 | e.g., 1.2 |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. The ED50, ED75, and ED90 represent the effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively. The Dose Reduction Index (DRI) indicates how many-fold the dose of each drug in a synergistic combination can be reduced to achieve the same effect as the drug alone.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination drug (e.g., Paclitaxel, Cisplatin, Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat cells with:
-
This compound alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.
-
A vehicle control (e.g., DMSO).
-
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination.
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effect of the drug combination can be quantified using the Combination Index (CI) method developed by Chou and Talalay.
Procedure:
-
Data Input: Use the dose-response data from the cell viability assays for each drug alone and in combination.
-
Software Analysis: Utilize software such as CompuSyn or CalcuSyn to calculate the CI values at different effect levels (e.g., ED50, ED75, ED90).
-
Interpretation:
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating the synergistic effects of drug combinations.
References
A Comparative Analysis of PD 174265 and Other Kinase Inhibitors on Downstream Effector Signaling
This guide provides a comparative study of PD 174265, a potent and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with other well-established kinase inhibitors, Gefitinib (Iressa) and SU5402. The focus of this comparison is on their respective impacts on downstream signaling pathways, providing researchers, scientists, and drug development professionals with essential data to inform their research.
Introduction to the Inhibitors
This compound is a highly potent, cell-permeable, and reversible inhibitor of EGFR tyrosine kinase activity with an IC50 of 0.45 nM.[1] Its reversible nature makes it a valuable tool for comparative studies against irreversible inhibitors.
Gefitinib (Iressa) is another potent and selective EGFR tyrosine kinase inhibitor. It is an orally active drug used in the treatment of non-small cell lung cancer (NSCLC) for patients with activating EGFR mutations.[2] Gefitinib competes with ATP at the tyrosine kinase domain of EGFR, inhibiting autophosphorylation and subsequent downstream signaling.[3]
SU5402 is a multi-targeted receptor tyrosine kinase inhibitor with activity against Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4] It is a valuable tool for studying signaling pathways mediated by these receptors and has been shown to effectively block FGFR-dependent signaling.[5]
Comparative Impact on Downstream Effectors
The efficacy of a kinase inhibitor is not solely defined by its affinity for the primary target but also by its ability to modulate the downstream signaling cascade. This section provides a comparative analysis of the inhibitory effects of this compound, Gefitinib, and SU5402 on key downstream effector proteins. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
Table 1: Comparative Inhibition of Downstream Effectors
| Inhibitor | Target Receptor(s) | Downstream Effector | Cell Line | Inhibitor Concentration | % Inhibition of Phosphorylation |
| This compound | EGFR | p-Akt (Ser473) | A431 | 1 µM | ~90% |
| p-ERK1/2 (Thr202/Tyr204) | A431 | 1 µM | ~85% | ||
| p-STAT3 (Tyr705) | A431 | 1 µM | ~80% | ||
| Gefitinib | EGFR | p-Akt (Ser473) | A549 | 1 µM | ~75% (initial) |
| p-ERK1/2 (Thr202/Tyr204) | H3255 | 1 µM | ~95% | ||
| p-STAT3 (Tyr705) | A549 | 1 µM | ~50% (sustained) | ||
| SU5402 | VEGFR, FGFR, PDGFR | p-FRS2 | RCS Chondrocytes | 5 µM | ~90% |
| p-MEK | RCS Chondrocytes | 5 µM | ~85% | ||
| p-ERK1/2 (Thr202/Tyr204) | RCS Chondrocytes | 5 µM | ~90% |
Note: The percentage inhibition values are estimates derived from qualitative and quantitative data from multiple sources and are intended for comparative purposes.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by the inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot for Phosphorylated Proteins
This protocol is used to determine the phosphorylation status of downstream effector proteins.
Materials:
-
Cell lines (e.g., A431, A549, RCS Chondrocytes)
-
Kinase inhibitors (this compound, Gefitinib, SU5402)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-phospho-STAT3, anti-phospho-FRS2, anti-phospho-MEK)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Gefitinib, or SU5402 for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations and denature the lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the impact of the inhibitors on cell viability and proliferation.
Materials:
-
Cell lines of interest
-
Kinase inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, Gefitinib, or SU5402. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each inhibitor.
Conclusion
This guide provides a foundational comparative analysis of this compound, Gefitinib, and SU5402, focusing on their effects on critical downstream signaling pathways. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of oncology, cell signaling, and drug discovery, facilitating further investigation into the nuanced mechanisms of these important kinase inhibitors.
References
Validating PD 174265: A Comparative Guide to a Potent EGFR Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of research findings on PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By consolidating data from multiple sources, this document aims to validate its efficacy and provide detailed experimental context.
This compound has emerged as a significant tool in cancer research due to its highly specific and reversible inhibition of EGFR, a key player in cell proliferation and survival. This guide synthesizes available data on its inhibitory activity, cellular effects, and the signaling pathways it modulates, offering a clear and concise resource for evaluating its potential in various research applications.
Quantitative Analysis of Inhibitory Potency
The inhibitory concentration (IC50) of this compound against EGFR has been consistently reported across various studies, validating its high potency. The seminal work by Fry et al. (1998) established a foundational understanding of its activity.
| Parameter | This compound | PD 168393 (Irreversible Inhibitor) | Reference Lab/Source |
| IC50 (Purified EGFR TK) | 0.45 nM (450 pM)[1] | 0.70 nM | Fry et al., 1998[1] |
| Inhibition of EGF-induced Tyrosine Phosphorylation in cells | 39 nM | - | Cayman Chemical[2] |
| Inhibition of Heregulin-induced Tyrosine Phosphorylation in cells | 220 nM | - | Cayman Chemical[2] |
| Nature of Inhibition | Reversible[1] | Irreversible[1] | Fry et al., 1998[1] |
| Tumor Growth Inhibition (A431 xenograft) | 13% | 115% | Fry et al., 1998[1] |
Note: The data from different commercial suppliers (Abcam, Sigma-Aldrich, MedKoo, Cayman Chemical) for the IC50 of purified EGFR TK are consistent, all reporting 0.45 nM or 450 pM, and appear to reference the original findings of Fry et al., 1998.
Experimental Methodologies
To ensure the reproducibility and validation of these findings, it is crucial to understand the experimental protocols employed. Below are detailed methodologies for key assays used to characterize this compound.
In Vitro EGFR Kinase Assay (Continuous-Read)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
-
Enzyme and Substrate Preparation : Recombinant active forms of EGFR (e.g., wild-type or mutants like T790M/L858R) and a fluorescent peptide substrate (e.g., Y12-Sox) are prepared in a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Compound Incubation : EGFR enzyme is pre-incubated with serially diluted this compound (or other inhibitors) in a 384-well plate for a set period (e.g., 30 minutes at 27°C).
-
Reaction Initiation : The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
Data Acquisition : The increase in fluorescence, corresponding to peptide phosphorylation, is monitored over time using a plate reader.
-
Data Analysis : The initial reaction velocity is calculated from the linear phase of the reaction progress curves. These velocities are then plotted against the inhibitor concentration to determine the IC50 value using a suitable pharmacological model.
Cell-Based EGFR Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block EGFR activation within a cellular context.
-
Cell Culture : Human epidermoid carcinoma cells (A431), which overexpress EGFR, are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Compound Treatment : Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Ligand Stimulation : Cells are stimulated with a ligand such as Epidermal Growth Factor (EGF) to induce EGFR autophosphorylation.
-
Cell Lysis and Protein Quantification : Cells are lysed, and the total protein concentration is determined.
-
Immunoprecipitation and Western Blotting : EGFR is immunoprecipitated from the cell lysates. The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with an antibody specific for phosphorylated tyrosine residues to assess the level of EGFR autophosphorylation.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Tumor Implantation : Human tumor cells (e.g., A431) are implanted subcutaneously into immunocompromised mice.
-
Compound Administration : Once tumors reach a certain size, mice are treated with this compound (and control compounds) via a specific route (e.g., intraperitoneal injection) at a defined dosing schedule.
-
Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised to analyze the phosphorylation status of EGFR to correlate with tumor growth inhibition.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by inhibiting EGFR, a receptor tyrosine kinase that initiates several downstream signaling cascades crucial for cell growth and survival.
Caption: EGFR signaling pathways inhibited by this compound.
The diagram above illustrates the two primary signaling pathways initiated by EGFR activation: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both pathways culminate in cellular responses such as proliferation, survival, and angiogenesis. This compound, by inhibiting the initial autophosphorylation of EGFR, effectively blocks the activation of these downstream cascades.
Caption: General experimental workflow for characterizing this compound.
This workflow outlines the logical progression of experiments to characterize an EGFR inhibitor like this compound, moving from direct enzymatic inhibition to cellular effects and finally to in vivo efficacy.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PD 174265
This document provides crucial safety and logistical information for the proper disposal of PD 174265, a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Safety Data Overview
For quick reference, the following table summarizes the key properties and safety information for this compound.
| Property | Data |
| Chemical Name | N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide[1] |
| Synonyms | PD-174265, PD174265[1] |
| CAS Number | 216163-53-0[1][2][3] |
| Molecular Formula | C17H15BrN4O[1][2] |
| Molecular Weight | 371.23 g/mol [1] |
| Appearance | Yellow solid[1] |
| Primary Hazard | Potent bioactive compound; handle with care. |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Use in a well-ventilated area.[4] |
| First Aid - Eye Contact | Immediately flush eyes with large amounts of water.[4] |
| First Aid - Skin Contact | Rinse skin thoroughly with water and remove contaminated clothing.[4] |
| First Aid - Ingestion | Wash out mouth with water; do NOT induce vomiting; call a physician.[4] |
| First Aid - Inhalation | Relocate to fresh air. If breathing is difficult, provide CPR.[4] |
Standard Disposal Protocol for this compound
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[4] This product is intended for research use only and should not be disposed of in general waste streams.[5]
Step 1: Personal Protective Equipment (PPE) Verification
-
Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[4]
Step 2: Waste Identification and Segregation
-
Solid Waste: Collect any unused this compound powder, contaminated weigh boats, or other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a designated hazardous liquid waste container.[2][3] Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Waste Containment and Labeling
-
Ensure all waste containers are sealed tightly and are in good condition.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any solvents used.
Step 4: Final Disposal
-
Dispose of the substance and its container through an approved waste disposal plant.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.[6] They will provide guidance on specific institutional procedures.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for this compound chemical waste disposal.
References
Personal protective equipment for handling pd 174265
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle the compound PD 174265. The following sections detail the necessary personal protective equipment (PPE), emergency procedures, and operational plans for safe handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plan
A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
| Action | Procedure |
| Handling | Avoid generating dust. Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |
| Spill Clean-up | Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
